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  • Product: 4-Methoxy-2,2-dimethylbutanoic acid
  • CAS: 1338986-76-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-Methoxy-2,2-dimethylbutanoic acid

Executive Summary 4-Methoxy-2,2-dimethylbutanoic acid (CAS: 1338986-76-7) is a specialized aliphatic carboxylic acid intermediate used primarily in the synthesis of metabolically stable pharmaceutical agents and advanced...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-2,2-dimethylbutanoic acid (CAS: 1338986-76-7) is a specialized aliphatic carboxylic acid intermediate used primarily in the synthesis of metabolically stable pharmaceutical agents and advanced material precursors.[1] Its structural core features a gem-dimethyl substitution at the


-position, a design element critical for blocking metabolic 

-oxidation and inducing the Thorpe-Ingold effect to favor bioactive conformations.

This guide details the chemical properties, validated synthetic pathways, and critical applications of this compound, specifically within the context of chymase inhibitor development and


-ketoimine ligand synthesis  for chemical vapor deposition (CVD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 4-Methoxy-2,2-dimethylbutanoic acid
CAS Registry Number 1338986-76-7
Molecular Formula

Molecular Weight 146.18 g/mol
Physical State Viscous colorless oil or low-melting solid
Solubility Soluble in DCM, THF, Methanol; Sparingly soluble in water
pKa (Predicted) 4.82 ± 0.10 (Carboxylic acid)
LogP (Predicted) 1.25
SMILES COCCC(C)(C)C(=O)O

Structural Significance & Mechanism

The utility of 4-Methoxy-2,2-dimethylbutanoic acid stems from two specific structural features that solve common drug discovery challenges:

Metabolic Blockade (The Gem-Dimethyl Effect)

In linear fatty acid chains, metabolism typically occurs via


-oxidation, where the carbon 

to the carboxyl group is oxidized. The introduction of two methyl groups at the

-position (C2) creates significant steric hindrance, preventing the acyl-CoA dehydrogenase enzymes from processing the molecule. This modification extends the half-life (

) of the parent drug molecule in vivo.
Conformational Control

The Thorpe-Ingold effect (gem-dimethyl effect) restricts the bond rotation of the side chain, reducing the entropic penalty of binding to a target protein. In chymase inhibitors (e.g., benzimidazolone derivatives), this forces the methoxy-tail into a specific orientation required for occupying hydrophobic pockets within the enzyme active site.

Validated Synthetic Protocols

The synthesis of 4-Methoxy-2,2-dimethylbutanoic acid is most reliably achieved via the


-alkylation of isobutyrate derivatives. Below is a high-fidelity protocol adapted from standard medicinal chemistry practices for gem-dimethyl acid synthesis.
Method A: Enolate Alkylation of Methyl Isobutyrate

This method is preferred for its scalability and the availability of reagents.

Reagents:
  • Substrate: Methyl isobutyrate (1.0 equiv)

  • Electrophile: 1-Bromo-2-methoxyethane (1.2 equiv)

  • Base: Lithium Diisopropylamide (LDA) (1.1 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[2]

  • Hydrolysis Agent: Lithium Hydroxide (LiOH)

Step-by-Step Protocol:
  • Enolate Formation:

    • Charge a flame-dried reaction vessel with anhydrous THF under nitrogen atmosphere.

    • Cool to -78°C (dry ice/acetone bath).

    • Add LDA (2.0 M in THF/heptane) dropwise.

    • Slowly add Methyl isobutyrate over 15 minutes. Stir for 45 minutes at -78°C to ensure complete deprotonation.

  • Alkylation:

    • Add 1-Bromo-2-methoxyethane dropwise to the enolate solution.

    • Critical Step: Add DMPU (10% v/v) if reaction kinetics are sluggish (optional, but improves yield).

    • Allow the mixture to warm slowly to 0°C over 2 hours, then stir at Room Temperature (RT) for 12 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate to yield the intermediate Methyl 4-methoxy-2,2-dimethylbutanoate .
  • Hydrolysis (Saponification):

    • Dissolve the crude ester in a THF:Water (3:1) mixture.

    • Add LiOH·H2O (3.0 equiv).

    • Heat to 60°C for 4 hours.

    • Cool, acidify to pH 2 with 1M HCl, and extract with Dichloromethane (DCM).

    • Concentrate to yield the final acid.[3]

Method B: Lactone Opening (Alternative)

An alternative route involves the ring opening of


-dimethyl-

-butyrolactone
(dihydro-3,3-dimethyl-2(3H)-furanone) using sodium methoxide, followed by methylation, though this often yields the hydroxy-ester first.
Synthetic Workflow Diagram

SynthesisWorkflow Start Methyl Isobutyrate Step1 Enolate Formation (LDA, THF, -78°C) Start->Step1 Deprotonation Step2 Alkylation (+ 1-Bromo-2-methoxyethane) Step1->Step2 Nucleophilic Attack Inter Intermediate: Methyl 4-methoxy-2,2-dimethylbutanoate Step2->Inter Workup Step3 Hydrolysis (LiOH, 60°C) Inter->Step3 Saponification Final Product: 4-Methoxy-2,2-dimethylbutanoic Acid Step3->Final Acidification (pH 2)

Figure 1: Step-by-step synthetic workflow for the preparation of 4-Methoxy-2,2-dimethylbutanoic acid via enolate alkylation.

Applications in Drug Development[10]

Chymase Inhibitors

The compound serves as a critical side-chain intermediate for Benzimidazolone-based Chymase Inhibitors . Chymase is a serine protease involved in the conversion of Angiotensin I to Angiotensin II. Inhibitors containing the 4-methoxy-2,2-dimethylbutanoyl moiety have demonstrated high potency by filling the S1/S2 hydrophobic pockets of the enzyme while resisting degradation.

Precursors for ALD/CVD

In materials science, the methyl ester of this acid is used to synthesize


-ketoimine ligands . These ligands coordinate with metals (e.g., Copper, Cobalt) to form volatile precursors for Atomic Layer Deposition (ALD) , essential for manufacturing semiconductor interconnects.

Analytical Characterization (Expected Data)

Researchers should verify the product identity using the following spectral signatures:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       11.0 (br s, 1H, -COOH )
      
    • 
       3.45 (t, 2H, -CH 
      
      
      
      OMe)
    • 
       3.32 (s, 3H, -OCH 
      
      
      
      )
    • 
       1.90 (t, 2H, -CH 
      
      
      
      -C(Me)
      
      
      )
    • 
       1.25 (s, 6H, -C(CH 
      
      
      
      )
      
      
      )
  • Mass Spectrometry (ESI-):

    • Calculated

      
      : 145.18 m/z.
      

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood.

References

  • Boehringer Ingelheim International GmbH. (2015). Benzimidazolone chymase inhibitors.[4] US Patent 9,150,556 B2.[4] Retrieved from .

  • Samsung Electronics Co., Ltd. (2012). Beta-ketoimine ligand, method of preparing the same, metal complex comprising the same. US Patent Application 2012/0251724 A1. Retrieved from .

  • PubChem. (n.d.). 4-Methoxy-2,2-dimethylbutanoic acid (Compound Summary). National Center for Biotechnology Information. Retrieved from .

  • Synthonix. (n.d.). 4-Methoxy-2,2-dimethyl-4-oxobutanoic acid Product Page. Retrieved from . (Contextual reference for related 4-oxo derivatives).

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Methoxy-2,2-dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physicochemical charact...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 4-Methoxy-2,2-dimethylbutanoic acid. As a compound of interest in synthetic and medicinal chemistry, a thorough understanding of its properties is crucial for its application in research and development. This document synthesizes available data, presents theoretical predictions, and outlines detailed experimental protocols for the determination of its key physicochemical parameters. The synthesis of this molecule is also discussed, providing a holistic view for researchers. All information is grounded in authoritative references to ensure scientific integrity.

Introduction to 4-Methoxy-2,2-dimethylbutanoic Acid

4-Methoxy-2,2-dimethylbutanoic acid, with the chemical formula C₇H₁₄O₃, is a carboxylic acid derivative characterized by a methoxy group at the 4-position and two methyl groups at the α-carbon.[1] Its unique structural features, including the steric hindrance around the carboxylic acid moiety and the presence of an ether linkage, are anticipated to confer specific chemical reactivity and physical properties. These characteristics are of significant interest in the design of novel molecules in areas such as drug discovery, where properties like solubility and acidity play a pivotal role in bioavailability and efficacy. This guide aims to provide a detailed exposition of these properties.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental to its application. Due to the limited availability of direct experimental data for 4-Methoxy-2,2-dimethylbutanoic acid, this section presents a combination of computed data from reliable chemical databases and estimated values based on structurally analogous compounds.

Table 1: Summary of Physicochemical Properties of 4-Methoxy-2,2-dimethylbutanoic Acid

PropertyValue/Predicted RangeData TypeSource
IUPAC Name 4-methoxy-2,2-dimethylbutanoic acidIdentifierPubChem[1]
CAS Number 1338986-76-7IdentifierPubChem[1]
Molecular Formula C₇H₁₄O₃ComputedPubChem[1]
Molecular Weight 146.18 g/mol ComputedPubChem[1]
Canonical SMILES CC(C)(CCOC)C(=O)OComputedPubChem[1]
InChI InChI=1S/C7H14O3/c1-7(2,6(8)9)4-5-10-3/h4-5H2,1-3H3,(H,8,9)ComputedPubChem[1]
InChIKey UPLYSUSXVBONEP-UHFFFAOYSA-NComputedPubChem[1]
Boiling Point ~210-230 °CEstimatedBased on 4-Methoxybutanoic acid (218.4±23.0 °C)[2]
Melting Point Not available--
pKa ~4.5 - 5.0EstimatedBased on typical carboxylic acids[3]
Solubility Moderately soluble in water; Soluble in organic solvents.PredictedBased on structural features

Disclaimer: Estimated and predicted values are based on data from structurally similar compounds and general chemical principles. Experimental verification is highly recommended.

Experimental Protocols for Physicochemical Characterization

To facilitate the empirical determination of the key physicochemical properties of 4-Methoxy-2,2-dimethylbutanoic acid, the following detailed protocols are provided. These methods are designed to be self-validating and are based on established analytical principles.

Determination of Aqueous Solubility

The solubility of a compound is a critical parameter, particularly in drug development, as it directly influences absorption and distribution. The shake-flask method is a reliable technique for determining thermodynamic solubility.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solution:

    • Add an excess amount of 4-Methoxy-2,2-dimethylbutanoic acid to a known volume of purified water in a sealed, temperature-controlled vessel.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the suspension to settle.

    • Carefully separate the saturated aqueous phase from the excess solid by centrifugation and/or filtration through a non-adsorptive filter (e.g., PTFE).

  • Quantification:

    • Analyze the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

    • Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

Causality: The extended equilibration time ensures that the system reaches a true thermodynamic equilibrium between the solid and dissolved states. The use of a validated, sensitive analytical technique is crucial for the accurate measurement of the solute concentration.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Excess Compound + Water B Equilibration (24-48h) Constant Temperature A->B Agitation C Centrifugation/ Filtration B->C D HPLC/MS Analysis C->D E Solubility Calculation D->E Calibration Curve

Caption: Workflow for solubility determination using the shake-flask method.

Determination of the Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at a given pH, which is critical for understanding its behavior in biological systems. Potentiometric titration is a classic and accurate method for pKa determination.

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation:

    • Accurately weigh a sample of 4-Methoxy-2,2-dimethylbutanoic acid and dissolve it in a known volume of deionized water. A co-solvent (e.g., methanol or DMSO) may be used if aqueous solubility is low, but its effect on the pKa should be considered.

  • Titration:

    • Calibrate a pH meter with standard buffer solutions at the desired temperature.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve). This can be determined from the first derivative of the titration curve.

Causality: This method directly measures the change in proton concentration (pH) as the carboxylic acid is neutralized by a strong base. The inflection point of the resulting titration curve corresponds to the equivalence point, and the half-equivalence point gives the pKa, where the concentrations of the acidic and conjugate base forms are equal.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in Water C Titrate with Standardized Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F G A 2,2-Dimethyl-4-butanolactone B Methyl 4-hydroxy-2,2-dimethylbutanoate A->B Methanol, Base C Methyl 4-methoxy-2,2-dimethylbutanoate B->C Methyl Iodide, NaH D 4-Methoxy-2,2-dimethylbutanoic acid C->D Hydrolysis (H+ or OH-)

Caption: Proposed synthetic pathway for 4-Methoxy-2,2-dimethylbutanoic acid.

Spectroscopic Characteristics (Predicted)

Although experimental spectra are not available, the structural features of 4-Methoxy-2,2-dimethylbutanoic acid allow for the prediction of its key spectroscopic signatures.

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The two methyl groups at the C2 position should appear as a singlet, integrating to six protons. The methylene protons at C3 and C4 will likely appear as triplets, and the methoxy protons will be a sharp singlet integrating to three protons. The acidic proton of the carboxyl group will be a broad singlet, and its chemical shift will be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. The quaternary carbon at C2 will be a singlet. The carbonyl carbon of the carboxylic acid will appear significantly downfield. The methoxy carbon and the two equivalent methyl carbons will have characteristic chemical shifts in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Methoxy-2,2-dimethylbutanoic acid will be dominated by the characteristic absorptions of the carboxylic acid and ether functional groups.

  • A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹.

  • A strong C=O stretching absorption for the carboxylic acid will be present around 1700-1725 cm⁻¹.

  • C-O stretching vibrations for the ether and carboxylic acid will appear in the fingerprint region (1300-1000 cm⁻¹).

Mass Spectrometry

In mass spectrometry, the molecular ion peak [M]⁺ at m/z 146 would be expected. Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (-COOH) and McLafferty rearrangement if structurally permissible. The presence of the methoxy group may also lead to characteristic fragmentation pathways.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical characteristics of 4-Methoxy-2,2-dimethylbutanoic acid. While direct experimental data is limited, this document serves as a valuable resource for researchers by presenting computed data, estimations based on analogous compounds, and robust experimental protocols for empirical determination. The proposed synthetic route and predicted spectroscopic data further aid in the practical application and characterization of this compound. It is our hope that this guide will facilitate further research and application of 4-Methoxy-2,2-dimethylbutanoic acid in various scientific endeavors.

References

  • PubChem. 4-Methoxy-2,2-dimethylbutanoic acid. National Center for Biotechnology Information. [Link] [1]2. Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]

  • Chemsrc. 4-Methoxybutanoic acid. [Link]

Sources

Foundational

Solubility Profile of 4-Methoxy-2,2-dimethylbutanoic Acid in Organic Solvents: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for determining the solubility profile of 4-Methoxy-2,2-dimethylbutanoic acid in various organic solvents. Design...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for determining the solubility profile of 4-Methoxy-2,2-dimethylbutanoic acid in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document offers a foundational understanding of solubility principles and practical, field-proven protocols for its accurate measurement and prediction.

Section 1: Introduction to the Significance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability.[1][2] For a molecule such as 4-Methoxy-2,2-dimethylbutanoic acid, a thorough understanding of its solubility characteristics is paramount for efficient process development, ensuring consistent batch quality, and designing effective delivery systems. Low solubility can lead to challenges in achieving desired concentrations for in vitro assays, potentially causing unreliable results and underestimation of toxicity.[1][2] Therefore, a comprehensive solubility profile is not merely a data point but a cornerstone of successful pharmaceutical development.

Section 2: Molecular Structure and Theoretical Solubility Considerations

To understand the solubility of 4-Methoxy-2,2-dimethylbutanoic acid, we must first analyze its molecular structure.

Chemical Structure:

  • IUPAC Name: 4-methoxy-2,2-dimethylbutanoic acid[3]

  • Molecular Formula: C7H14O3[3]

  • Molecular Weight: 146.18 g/mol [3]

The molecule possesses a carboxylic acid group, which is polar and capable of acting as a hydrogen bond donor and acceptor. It also contains a methoxy group, which is a polar ether linkage, and two methyl groups on the alpha-carbon, creating a sterically hindered and nonpolar region. The overall solubility will be a balance between the polar functionalities and the nonpolar hydrocarbon backbone.[4]

The principle of "like dissolves like" suggests that 4-Methoxy-2,2-dimethylbutanoic acid will exhibit higher solubility in polar organic solvents that can engage in hydrogen bonding, such as alcohols, and in polar aprotic solvents.[5] Its solubility is expected to be lower in nonpolar solvents like hydrocarbons. The presence of the carboxylic acid group also implies that the solubility will be pH-dependent in aqueous solutions and may be influenced by the presence of water in organic solvents.[6][7][8]

Section 3: Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement.[9] The "gold standard" for thermodynamic solubility is the shake-flask method.[10][11]

The Shake-Flask Method

This equilibrium-based method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.[10][11]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of crystalline 4-Methoxy-2,2-dimethylbutanoic acid to a series of vials, each containing a different organic solvent of interest.

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[1][11][12]

  • Phase Separation: After equilibration, allow the samples to stand, permitting the excess solid to sediment.[10] Alternatively, centrifuge the samples to ensure clear separation of the supernatant.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Analyze the concentration of 4-Methoxy-2,2-dimethylbutanoic acid in the supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[1][11]

  • Data Reporting: Express the solubility in units such as mg/mL, mol/L, or as a mole fraction.

Diagram of the Shake-Flask Workflow:

ShakeFlask_Workflow A 1. Add Excess Solute to Solvent B 2. Equilibrate (Shake at Constant T) A->B 24-72h C 3. Phase Separation (Centrifugation) B->C D 4. Sample Supernatant C->D E 5. Quantify Concentration (HPLC/LC-MS) D->E F 6. Report Solubility Data E->F Potentiometric_Solubility cluster_0 Experimental Data cluster_1 Derived Parameters Titration_Curve pH vs. Titrant Volume pKa pKa Acid Dissociation Constant Titration_Curve->pKa Inflection Point Analysis Intrinsic_Solubility S₀ Solubility of Unionized Species Titration_Curve->Intrinsic_Solubility Precipitation Point Analysis

Caption: Deriving pKa and Intrinsic Solubility from Potentiometric Titration Data.

Section 4: High-Throughput Screening (HTS) for Early-Stage Assessment

In early drug discovery, when compound availability is limited, high-throughput solubility screening methods are invaluable. [13][14][15]These methods often determine kinetic solubility, which is a measure of how quickly a compound dissolves from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer. [1][16] Common HTS Techniques:

  • Nephelometry/Turbidimetry: This method measures the light scattering caused by the formation of a precipitate when the compound is diluted from a DMSO stock into an aqueous buffer. [2][14]* Backgrounded Membrane Imaging (BMI): A sensitive method that images and analyzes insoluble aggregates captured on a membrane. [2] While these methods provide a rapid assessment of relative solubility, it is important to note that they measure kinetic solubility, which may differ from the thermodynamic solubility determined by the shake-flask method. [1]

Section 5: Predictive Models for Solubility Estimation

In the absence of experimental data, computational models can provide valuable estimates of solubility. [9][17][18]These models are particularly useful for in silico screening of virtual compounds.

Table 1: Overview of Predictive Solubility Models

Model TypePrincipleStrengthsLimitations
Machine Learning Utilizes algorithms (e.g., random forest, support vector machines) trained on large datasets of experimental solubility data to predict the solubility of new compounds based on their molecular descriptors. [17][19][20]Can be highly accurate for compounds similar to the training set; rapid predictions. [18]Accuracy may be lower for novel chemical scaffolds not represented in the training data. [9]
COSMO-RS A quantum chemistry-based model that predicts thermodynamic properties, including solubility, from the molecular structure.Provides insights into the thermodynamics of solvation.Can be computationally intensive.
Abraham Solvation Model A linear free-energy relationship model that uses solute and solvent descriptors to predict solubility.Well-established and provides a good balance of accuracy and computational cost.Requires a comprehensive set of solute and solvent parameters.

Section 6: Summary and Recommendations

Determining the solubility profile of 4-Methoxy-2,2-dimethylbutanoic acid is a multi-faceted process that should employ a combination of experimental and computational approaches.

  • For definitive thermodynamic solubility data , the shake-flask method coupled with HPLC or LC-MS analysis is the recommended approach. [10][11]* For understanding its behavior as an ionizable compound , potentiometric titration is a powerful tool to determine intrinsic solubility and pKa. [21][22]* In early-stage development , high-throughput screening methods can be used for rapid, relative solubility ranking. [13][14]* For in silico screening and initial estimations , machine learning models and other computational tools can provide valuable insights. [17][18] By leveraging these methodologies, researchers and drug development professionals can build a comprehensive and reliable solubility profile for 4-Methoxy-2,2-dimethylbutanoic acid, facilitating informed decision-making throughout the development pipeline.

References

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). Journal of Cheminformatics. Available at: [Link]

  • Development of a high-throughput solubility screening assay for use in antibody discovery. (2019). mAbs. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025). Chemical Reviews. Available at: [Link]

  • A new model predicts how molecules will dissolve in different solvents. (2025). MIT News. Available at: [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). Hanson Research. Available at: [Link]

  • Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. (2025). ResearchGate. Available at: [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023). Scientific Reports. Available at: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. Available at: [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Available at: [Link]

  • Development of a high-throughput solubility screening assay for use in antibody discovery. (2019). Taylor & Francis Online. Available at: [Link]

  • Aqueous Solubility Assays. (2025). Creative Bioarray. Available at: [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). Analytical Chemistry. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Available at: [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. (2020). PubMed. Available at: [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Scite.ai. Available at: [Link]

  • Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]

  • 4-Methoxy-2,2-dimethylbutanoic acid. PubChem. Available at: [Link]

  • Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]

  • Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. (2017). Journal of Chemical Education. Available at: [Link]

  • Method for determining solubility of a chemical compound. Google Patents.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. (1992). OSTI.GOV. Available at: [Link]

  • Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. ResearchGate. Available at: [Link]

  • Classification of organic compounds By solubility. Mansoura University. Available at: [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. Available at: [Link]

  • IUPAC–NIST Solubility Data Series. 105. Solubility of Solid Alkanoic Acids, Alkenoic Acids, Alkanedioic Acids, and Alkenedioic Acids Dissolved in Neat Organic Solvents, Organic Solvent Mixtures, and Aqueous–Organic Solvent Mixtures. I. Alkanoic Acids. (2021). AIP Publishing. Available at: [Link]

  • Determination of Solubility Class. University of Al-maarif. Available at: [Link]

  • Physical Properties of Carboxylic Acids. LibreTexts. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]

  • pH-solubility profiles or organic carboxylic acids and their salts. (1978). PubMed. Available at: [Link]

  • 4-methoxy-2,2-dimethyl-4-oxobutanoic acid (C7H12O4). PubChemLite. Available at: [Link]

  • Chemical Properties of Nonanoic acid, 4-methoxy-2-methylbutyl ester. Cheméo. Available at: [Link]

  • Butanoic acid, 4-methoxy-, methyl ester. NIST WebBook. Available at: [Link]

  • 4-Methoxy-2,6-dimethylpyrimidine Properties. (2025). EPA. Available at: [Link]

  • Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. ResearchGate. Available at: [Link]

Sources

Exploratory

4-Methoxy-2,2-dimethylbutanoic Acid: Technical Profile and Synthetic Utility

Topic: 4-Methoxy-2,2-dimethylbutanoic acid CAS number and molecular identifiers Content Type: In-depth Technical Guide [1] Introduction & Significance 4-Methoxy-2,2-dimethylbutanoic acid (CAS 1338986-76-7 ) is a speciali...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methoxy-2,2-dimethylbutanoic acid CAS number and molecular identifiers Content Type: In-depth Technical Guide

[1]

Introduction & Significance

4-Methoxy-2,2-dimethylbutanoic acid (CAS 1338986-76-7 ) is a specialized aliphatic carboxylic acid intermediate used primarily in the synthesis of pharmaceutical agents, including chymase inhibitors and


-ketoimine ligands  for organometallic precursors.[1]

Its structural core features a gem-dimethyl group at the


-position. In medicinal chemistry, this "Thorpe-Ingold" substitution is critical: it sterically hinders the carboxylic acid (or derived amide), increasing metabolic stability against peptidases and preventing racemization if adjacent chiral centers are introduced. The terminal methoxy group provides a polar ether motif that can engage in hydrogen bonding while maintaining lipophilicity, often serving as a bioisostere for extended alkyl chains.

Molecular Identifiers & Properties

The following data aggregates validated identifiers from chemical registries and patent literature.

Identifier TypeValueNotes
CAS Registry Number 1338986-76-7 Primary identifier
IUPAC Name 4-Methoxy-2,2-dimethylbutanoic acid
Molecular Formula

Molecular Weight 146.18 g/mol
SMILES CC(C)(CCOC)C(=O)O
InChI Key UPLYSUSXVBONEP-UHFFFAOYSA-NStandard InChI Key
Physical State Liquid / Low-melting solidDepending on purity/temp
Predicted pKa ~4.75 ± 0.10Typical for

-dialkyl acids
LogP ~0.9Moderate lipophilicity

Synthetic Methodologies

Two primary routes exist for the synthesis of 4-methoxy-2,2-dimethylbutanoic acid. The choice depends on scale and available starting materials.

Route A: The "Lactone Opening" Strategy (Process Chemistry)

This route, described in patent literature (e.g., US 2012/0251724 A1), utilizes


-dimethyl-

-butyrolactone
(dihydro-3,3-dimethyl-2(3H)-furanone) as a precursor. It is favored for scale-up due to the availability of the lactone.

Protocol Logic:

  • Ring Opening/Esterification: The lactone is treated with methanol and an acid catalyst (e.g.,

    
    ) or trimethyl orthoformate. This opens the ring to form methyl 4-hydroxy-2,2-dimethylbutanoate .
    
  • O-Methylation: The primary alcohol is methylated using a methylating agent (e.g., MeI/NaH or MeI/

    
    ) to yield methyl 4-methoxy-2,2-dimethylbutanoate .
    
  • Hydrolysis: The ester is hydrolyzed (LiOH/THF/Water) to the free acid.

Route B: The "Isobutyrate Alkylation" Strategy (Medicinal Chemistry)

This route uses methyl isobutyrate and 2-methoxyethyl bromide . It relies on the formation of a lithium enolate.

Protocol Logic:

  • Enolate Formation: LDA (Lithium diisopropylamide) generates the thermodynamic enolate of methyl isobutyrate at -78°C.

  • Alkylation: Addition of 1-bromo-2-methoxyethane introduces the methoxyethyl side chain.

  • Hydrolysis: Standard saponification yields the target acid.

Visualization of Synthetic Pathways

SynthesisPathways cluster_legend Route Comparison Lactone 2,2-Dimethyl- butyrolactone HydroxyEster Methyl 4-hydroxy- 2,2-dimethylbutanoate Lactone->HydroxyEster MeOH, H+ Isobutyrate Methyl Isobutyrate MethoxyEster Methyl 4-methoxy- 2,2-dimethylbutanoate Isobutyrate->MethoxyEster 1. LDA, -78°C 2. Br-CH2CH2-OMe HydroxyEster->MethoxyEster MeI, NaH Target 4-Methoxy-2,2- dimethylbutanoic Acid (CAS 1338986-76-7) MethoxyEster->Target LiOH, H2O Hydrolysis Legend Route A: Lactone Opening (Scale) Route B: Enolate Alkylation (Lab)

Figure 1: Convergent synthetic pathways for CAS 1338986-76-7 via Lactone Opening (Route A) and Enolate Alkylation (Route B).

Experimental Protocol: Hydrolysis of the Methyl Ester

Since the methyl ester (Methyl 4-methoxy-2,2-dimethylbutanoate ) is the common intermediate, the hydrolysis step is the critical final transformation.

Reagents:

  • Methyl 4-methoxy-2,2-dimethylbutanoate (1.0 equiv)[2]

  • Lithium Hydroxide Monohydrate (

    
    , 3.0 equiv)
    
  • Solvent: THF/Water (3:1 v/v)

Procedure:

  • Dissolution: Dissolve the methyl ester in THF (approx. 0.2 M concentration).

  • Activation: Prepare a solution of

    
     in water and add it dropwise to the THF solution at 0°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (stain with

    
     as the product is not UV active) or LC-MS.
    
  • Workup:

    • Concentrate under reduced pressure to remove THF.

    • Acidify the aqueous residue to pH ~2 using 1N HCl.

    • Extract with Ethyl Acetate (3x).[3]

    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: The crude oil is typically pure enough (>95%) for subsequent coupling. If necessary, purify via Kugelrohr distillation or silica chromatography (Hexanes/EtOAc gradient).

Applications in Drug Development

The 4-methoxy-2,2-dimethylbutanoyl moiety is utilized to optimize Pharmacokinetics (PK) in drug candidates.

  • Chymase Inhibitors:

    • Context: Human chymase is a serine protease involved in angiotensin II formation. Inhibitors are potential treatments for heart failure.

    • Mechanism: The gem-dimethyl group prevents metabolic degradation of the amide bond connecting the inhibitor to the rest of the scaffold. The methoxy tail interacts with specific pockets in the enzyme (S-subsites) to enhance binding affinity.

    • Reference: US Patent 9,150,556 describes benzimidazolone derivatives where this specific acid is coupled to an amine core.

  • Metabolic Stability (The Gem-Dimethyl Effect):

    • Substitution at the

      
      -position blocks 
      
      
      
      -oxidation pathways common for fatty acid-like chains.
    • It introduces conformational constraints, locking the side chain into a bioactive conformation.

Safety & Handling (MSDS Summary)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Handling: Wear nitrile gloves and safety glasses. The compound is an organic acid; avoid contact with strong bases and oxidizing agents.

  • Storage: Store in a cool, dry place. Hygroscopic tendency is low due to the lipophilic chain, but standard desiccated storage is recommended.

References

  • PubChem. 4-Methoxy-2,2-dimethylbutanoic acid (Compound CID 60002007).[1] National Library of Medicine. Available at: [Link]

  • Boehringer Ingelheim International GmbH.Benzimidazolone chymase inhibitors. U.S. Patent 9,150,556, issued October 6, 2015.
  • UP Chemical Co., Ltd. Beta-ketoimine ligand, method of preparing the same...[2] U.S. Patent Application 2012/0251724 A1, published October 4, 2012. Available at:

Sources

Foundational

An In-depth Technical Guide to the pKa and Ionization Behavior of 4-Methoxy-2,2-dimethylbutanoic Acid

Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and ultimately its pharmacokinetic an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and ultimately its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive analysis of the predicted pKa and ionization behavior of 4-methoxy-2,2-dimethylbutanoic acid. We will delve into the theoretical underpinnings of its acidity, dissect the structural contributions of its constituent functional groups, and present a reasoned estimation of its pKa value. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical determination of this crucial parameter, ensuring scientific rigor and reproducibility.

The Indispensable Role of pKa in Pharmaceutical Sciences

The extent to which a molecule exists in its ionized or unionized form at a given pH is governed by its pKa. This equilibrium is fundamental to a drug's journey through the body. The Henderson-Hasselbalch equation provides the mathematical framework for this relationship, demonstrating that at a pH equal to the pKa, the concentrations of the ionized and unionized species are equal.[1][2] For a weakly acidic drug like 4-methoxy-2,2-dimethylbutanoic acid, the degree of ionization will dictate its ability to cross biological membranes, with the neutral form being more lipid-soluble and thus more readily absorbed.[1][3] Therefore, a thorough understanding of its pKa is a prerequisite for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]

Structural Analysis and Theoretical pKa Estimation of 4-Methoxy-2,2-dimethylbutanoic Acid

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups near the carboxylic acid moiety stabilize the negative charge of the carboxylate through an inductive effect, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups destabilize the carboxylate anion, making the acid weaker (increasing the pKa).[5][6][7]

To predict the pKa of 4-methoxy-2,2-dimethylbutanoic acid, we can analyze the electronic effects of its substituents in relation to a parent compound, butanoic acid.

  • Parent Molecule: Butanoic Acid: This simple carboxylic acid has a pKa of approximately 4.82.[8][9] The alkyl chain has a mild electron-donating effect.

  • Effect of the α,α-Dimethyl Groups: The two methyl groups at the C2 position (α-carbon) are electron-donating groups (+I effect).[5][10] This increased electron density destabilizes the resulting carboxylate anion upon deprotonation, making the acid weaker. For comparison, 2,2-dimethylbutanoic acid has a pKa of about 5.03, which is higher than that of butanoic acid, illustrating this acid-weakening effect.[11][12]

  • Effect of the γ-Methoxy Group: The methoxy group (-OCH3) at the C4 position is electron-withdrawing due to the high electronegativity of the oxygen atom (-I effect).[13][14] This effect pulls electron density away from the carboxyl group, stabilizing the conjugate base and increasing the acidity (lowering the pKa).[13][15] The pKa of methoxyacetic acid is 3.57, significantly lower than acetic acid's pKa of 4.76, highlighting the potent acid-strengthening influence of a methoxy group.[13][15] However, the inductive effect diminishes with distance. In 4-methoxy-2,2-dimethylbutanoic acid, the methoxy group is on the γ-carbon, so its influence will be less pronounced than in methoxyacetic acid where it is on the α-carbon.

Predicted pKa:

Considering these opposing effects, we can anticipate that the pKa of 4-methoxy-2,2-dimethylbutanoic acid will be lower than that of 2,2-dimethylbutanoic acid (pKa ≈ 5.03) due to the electron-withdrawing methoxy group. However, it is unlikely to be as low as methoxyacetic acid (pKa ≈ 3.57) because the methoxy group is further from the carboxylic acid, and the α,α-dimethyl groups are electron-donating. A reasonable estimation would place the pKa in the range of 4.5 to 4.9 .

CompoundStructureKey Substituent EffectsReported pKa
Butanoic AcidCH₃CH₂CH₂COOHReference alkyl chain~4.82[8][9]
2,2-Dimethylbutanoic AcidCH₃CH₂C(CH₃)₂COOHTwo electron-donating methyl groups at the α-position~5.03[11][12]
Methoxyacetic AcidCH₃OCH₂COOHOne electron-withdrawing methoxy group at the α-position~3.57[15][16]
4-Methoxy-2,2-dimethylbutanoic Acid CH₃OCH₂CH₂C(CH₃)₂COOH Two electron-donating α-methyl groups and one distant electron-withdrawing γ-methoxy groupPredicted: 4.5 - 4.9

Ionization Profile of 4-Methoxy-2,2-dimethylbutanoic Acid

Based on the predicted pKa, we can forecast the ionization state of 4-methoxy-2,2-dimethylbutanoic acid across a physiological pH range.

  • In the acidic environment of the stomach (pH 1.5-3.5): The pH will be significantly below the predicted pKa. Consequently, the carboxylic acid will be predominantly in its protonated, unionized form, which favors absorption across the gastric mucosa.

  • In the near-neutral environment of the small intestine (pH 6.0-7.4): The pH will be above the predicted pKa. Therefore, the molecule will exist primarily in its deprotonated, ionized (carboxylate) form. This will increase its aqueous solubility but may limit its passive diffusion across the intestinal epithelium.

The following diagram illustrates the equilibrium between the protonated and deprotonated forms of 4-methoxy-2,2-dimethylbutanoic acid.

ionization_equilibrium Protonated Unionized Form (Lipid-Soluble) Deprotonated Ionized Form (Water-Soluble) Protonated->Deprotonated + OH⁻ Deprotonated->Protonated + H⁺

Caption: Ionization equilibrium of 4-methoxy-2,2-dimethylbutanoic acid.

Experimental Determination of pKa

While theoretical predictions are valuable, empirical determination of the pKa is essential for accurate characterization. The following are robust methods for this purpose.

Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[17][18] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (4-methoxy-2,2-dimethylbutanoic acid) and monitoring the resulting pH change. The pKa is determined from the pH at the half-equivalence point of the titration curve.[4][19]

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a standardized solution of ~0.1 M sodium hydroxide (carbonate-free).

    • Prepare a solution of 4-methoxy-2,2-dimethylbutanoic acid at a known concentration (e.g., 0.01 M) in deionized water. To ensure solubility, a small amount of a co-solvent like methanol may be used, but it's crucial to note that this can slightly alter the apparent pKa.[17]

    • Maintain a constant ionic strength using a background electrolyte like 0.15 M potassium chloride.[19]

  • Calibration of the pH Meter: Calibrate the pH electrode using standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[19]

  • Titration Procedure:

    • Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Add the standardized NaOH solution in small, precise increments, recording the pH after each addition. Smaller increments should be used near the expected equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The pKa is the pH value at which half of the volume of the equivalence point has been added.

potentiometric_titration_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Analyte Prepare Analyte Solution Titrate Add Titrant in Increments Prep_Analyte->Titrate Prep_Titrant Prepare Standardized Titrant Prep_Titrant->Titrate Calibrate_pH Calibrate pH Meter Record_pH Record pH at Each Step Calibrate_pH->Record_pH Titrate->Record_pH Iterate Plot_Curve Plot pH vs. Volume Record_pH->Plot_Curve Find_Equivalence Determine Equivalence Point Plot_Curve->Find_Equivalence Determine_pKa pKa = pH at Half-Equivalence Find_Equivalence->Determine_pKa

Sources

Exploratory

An In-depth Technical Guide to 4-Methoxy-2,2-dimethylbutanoic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 4-Methoxy-2,2-dimethylbutanoic acid and its derivatives, a class of compounds with underexplored yet promising potential in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-2,2-dimethylbutanoic acid and its derivatives, a class of compounds with underexplored yet promising potential in medicinal chemistry and drug development. While direct research on these specific derivatives is nascent, this document synthesizes information from analogous structures and fundamental chemical principles to offer a robust framework for researchers. We will delve into the synthesis of the core scaffold, strategies for derivatization, predictive insights into their physicochemical and biological properties, and potential therapeutic applications. This guide is intended to serve as a foundational resource for scientists interested in exploring this novel chemical space.

Introduction: Unveiling a Promising Scaffold

Small molecule therapeutics form the backbone of modern medicine. The relentless pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is a cornerstone of drug discovery. Within this landscape, carboxylic acid derivatives have historically played a pivotal role. The 4-Methoxy-2,2-dimethylbutanoic acid scaffold presents a unique combination of structural features: a sterically hindered carboxylic acid moiety conferred by the gem-dimethyl substitution at the alpha-position, and a flexible methoxyethyl tail.

The 2,2-dimethylbutanoic acid core, a structural analogue of pivalic acid, is known to influence metabolic stability and can be found in molecules with interesting biological activities. For instance, 2,2-dimethylbutanoic acid itself has been investigated as a clinical candidate for the treatment of propionic acidemia[1]. The introduction of a methoxy group can significantly impact a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets[2][3].

This guide will provide a forward-looking perspective on the potential of 4-Methoxy-2,2-dimethylbutanoic acid derivatives, drawing on established synthetic methodologies and principles of medicinal chemistry to illuminate a path for future research and development.

Synthesis of the 4-Methoxy-2,2-dimethylbutanoic Acid Scaffold

The synthesis of the core structure is the first critical step in the exploration of its derivatives. Several synthetic routes can be envisioned, primarily focusing on the construction of the quaternary carbon center and the introduction of the methoxyethyl side chain.

Synthesis of the 2,2-Dimethylbutanoic Acid Precursor

The initial focus is on the synthesis of 2,2-dimethylbutanoic acid, a key intermediate.

Method 1: Grignard Reaction with Carbon Dioxide

A common and reliable method involves the Grignard reaction.

  • Step 1: Formation of the Grignard Reagent. 2-Chloro-2-methylbutane is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent.

  • Step 2: Carboxylation. The freshly prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice) to yield the magnesium salt of 2,2-dimethylbutanoic acid.

  • Step 3: Acidification. Acidic workup with an acid like hydrochloric acid liberates the free carboxylic acid[4].

Method 2: Alkylation of Isobutyric Acid

An alternative approach involves the alkylation of isobutyric acid.

  • Step 1: Deprotonation. Isobutyric acid is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures to form the corresponding enolate.

  • Step 2: Alkylation. The enolate is then reacted with an ethyl halide (e.g., bromoethane) to introduce the ethyl group at the alpha-position, forming 2,2-dimethylbutanoic acid[1].

Introduction of the Methoxy Group

With the 2,2-dimethylbutanoic acid scaffold in hand, the next step is the introduction of the methoxy group at the 4-position. A plausible retrosynthetic analysis suggests a precursor such as 4-hydroxy-2,2-dimethylbutanoic acid.

Hypothetical Synthetic Pathway:

A potential, albeit challenging, route could involve the synthesis of a suitable precursor like methyl 4-hydroxy-2,2-dimethylbutanoate, followed by methylation of the hydroxyl group and subsequent hydrolysis of the ester. The synthesis of 4-hydroxy-2,2-dimethylbutanoic acid derivatives has been reported, providing a basis for this approach.

Derivatization Strategies for 4-Methoxy-2,2-dimethylbutanoic Acid

The carboxylic acid functionality serves as a versatile handle for the synthesis of a wide array of derivatives, primarily esters and amides. However, the steric hindrance imposed by the gem-dimethyl group at the α-position necessitates the use of specialized coupling reagents and conditions.

Esterification

Standard Fischer esterification conditions (acid catalysis with an excess of alcohol) are often sluggish with sterically hindered acids. More potent methods are required.

Recommended Protocol: Carbodiimide-Mediated Esterification

A widely used and effective method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-Methoxy-2,2-dimethylbutanoic acid (1.0 eq), the desired alcohol (1.1 eq), and DMAP (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Add the carbodiimide coupling agent (e.g., EDCI, 1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC). Dilute the filtrate with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.

Amidation

Similar to esterification, amide bond formation with sterically hindered 4-Methoxy-2,2-dimethylbutanoic acid requires robust coupling conditions.

Recommended Protocol: Acyl Fluoride-Mediated Amidation

The conversion of the carboxylic acid to an acyl fluoride intermediate can facilitate the coupling with amines, especially those that are sterically hindered or electron-deficient[5].

Step-by-Step Methodology:

  • Acyl Fluoride Formation: In an inert atmosphere, dissolve 4-Methoxy-2,2-dimethylbutanoic acid (1.0 eq) in an anhydrous aprotic solvent. Add a fluorinating agent, such as cyanuric fluoride or XtalFluor-E, and a suitable base (e.g., pyridine or diisopropylethylamine - DIPEA). Stir at room temperature until the formation of the acyl fluoride is complete (monitored by IR spectroscopy or by quenching a small aliquot with an amine and analyzing by LC-MS).

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: The reaction may proceed at room temperature or require heating, depending on the reactivity of the amine. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, perform a standard aqueous workup as described for the esterification. Purify the resulting amide by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights: Predicting Biological Potential

While experimental data on 4-Methoxy-2,2-dimethylbutanoic acid derivatives is scarce, we can extrapolate potential structure-activity relationships based on the constituent moieties. The overall biological activity of these derivatives will be a composite of the contributions from the 2,2-dimethylbutanoic acid core, the methoxyethyl tail, and the ester or amide linkage.

The Role of the 2,2-Dimethylbutanoic Acid Core
  • Steric Shielding: The gem-dimethyl group can act as a steric shield, protecting the adjacent ester or amide linkage from enzymatic hydrolysis. This can lead to increased metabolic stability and a longer biological half-life.

  • Lipophilicity: The alkyl groups contribute to the overall lipophilicity of the molecule, which can influence its ability to cross cell membranes.

The Influence of the Methoxy Group

The methoxy group is a key modulator of physicochemical and biological properties in many approved drugs[2][3].

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially influencing interactions with biological targets.

  • Modulation of Lipophilicity: The methoxy group can fine-tune the lipophilicity of the molecule. While it is less polar than a hydroxyl group, it is more polar than a simple alkyl chain.

  • Conformational Effects: The presence of the methoxy group can influence the preferred conformation of the flexible ethyl chain, which may be important for binding to a target protein.

The Impact of the Ester/Amide Linkage and R-Group

The nature of the R-group in the ester or amide derivative will have the most significant impact on the resulting biological activity.

  • Introduction of Pharmacophores: The R-group can be a known pharmacophore that targets a specific receptor or enzyme.

  • Physicochemical Properties: The R-group will significantly influence the overall size, shape, and physicochemical properties of the derivative.

Hypothetical SAR Exploration:

A systematic exploration of the R-group would be a logical starting point for a medicinal chemistry campaign. This could involve varying the size, lipophilicity, and electronic properties of the R-group to probe the binding pocket of a target protein.

Potential Therapeutic Applications

Based on the biological activities of structurally related compounds, we can hypothesize several potential therapeutic applications for 4-Methoxy-2,2-dimethylbutanoic acid derivatives.

  • Metabolic Disorders: Given that 2,2-dimethylbutanoic acid has been investigated for propionic acidemia, its derivatives could be explored for other metabolic disorders[1]. The methoxy group and the ester/amide functionality could be used to modulate the compound's pharmacokinetic properties and target engagement.

  • Antimicrobial Agents: Pivalic acid derivatives have shown antimicrobial activity[6]. It is plausible that by incorporating appropriate pharmacophores in the R-group, novel antimicrobial agents based on the 4-Methoxy-2,2-dimethylbutanoic acid scaffold could be developed.

  • Anticancer Agents: The methoxy group is a common feature in many anticancer agents, including methoxychalcones, where it plays a role in their cytotoxic activity[7]. By designing derivatives that target cancer-related pathways, this scaffold could be a starting point for the development of new anticancer drugs.

Analytical Characterization

The characterization of novel 4-Methoxy-2,2-dimethylbutanoic acid derivatives will rely on standard analytical techniques.

Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of the final product.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the elemental composition (High-Resolution Mass Spectrometry - HRMS).
Infrared (IR) Spectroscopy Identification of key functional groups, such as the carbonyl stretch of the ester or amide.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.

Conclusion and Future Directions

The 4-Methoxy-2,2-dimethylbutanoic acid scaffold represents a largely unexplored area of chemical space with significant potential for the development of new therapeutic agents. This technical guide has provided a comprehensive, albeit predictive, overview of the synthesis, derivatization, and potential biological applications of these compounds.

Future research in this area should focus on:

  • Development of robust and scalable synthetic routes to the core scaffold and its derivatives.

  • Synthesis of a diverse library of derivatives with varying R-groups to explore a wide range of biological targets.

  • Systematic screening of these derivatives in various biological assays to identify lead compounds for different therapeutic areas.

  • In-depth structure-activity relationship studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

By leveraging the principles and methodologies outlined in this guide, researchers can embark on the exciting journey of unlocking the full therapeutic potential of 4-Methoxy-2,2-dimethylbutanoic acid derivatives.

Diagrams

Synthesis_of_2_2_Dimethylbutanoic_Acid cluster_method1 Method 1: Grignard Reaction cluster_method2 Method 2: Alkylation 2-Chloro-2-methylbutane 2-Chloro-2-methylbutane Grignard Reagent Grignard Reagent 2-Chloro-2-methylbutane->Grignard Reagent Mg, THF Mg, THF Mg, THF Magnesium Salt Magnesium Salt Grignard Reagent->Magnesium Salt 1. CO2 (dry ice) CO2 CO2 2,2-Dimethylbutanoic Acid_1 2,2-Dimethylbutanoic Acid Magnesium Salt->2,2-Dimethylbutanoic Acid_1 2. H3O+ H3O+ H3O+ Isobutyric Acid Isobutyric Acid Enolate Enolate Isobutyric Acid->Enolate LDA, THF, -78 °C LDA LDA 2,2-Dimethylbutanoic Acid_2 2,2-Dimethylbutanoic Acid Enolate->2,2-Dimethylbutanoic Acid_2 Bromoethane Bromoethane Bromoethane

Caption: Synthetic routes to the 2,2-dimethylbutanoic acid core.

Derivatization_Workflow cluster_esterification Esterification cluster_amidation Amidation Core 4-Methoxy-2,2-dimethylbutanoic Acid Ester_Product Ester Derivative Core->Ester_Product Ester_Reagents Amide_Product Amide Derivative Core->Amide_Product Amide_Reagents Ester_Reagents Alcohol (R-OH) EDCI, DMAP Biological_Screening Biological Screening & SAR Ester_Product->Biological_Screening Amide_Reagents Amine (R-NH2) Acyl Fluoride Intermediate Amide_Product->Biological_Screening

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 4-Methoxy-2,2-dimethylbutanoic Acid

Introduction 4-Methoxy-2,2-dimethylbutanoic acid, a substituted carboxylic acid, presents a unique combination of functional groups that make it a molecule of interest in various research and development sectors, includi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxy-2,2-dimethylbutanoic acid, a substituted carboxylic acid, presents a unique combination of functional groups that make it a molecule of interest in various research and development sectors, including pharmaceuticals and specialty chemicals. Accurate determination of its molecular weight and elemental composition is a cornerstone of its characterization, ensuring sample purity, verifying synthesis, and meeting regulatory requirements. This guide provides a comprehensive overview of the theoretical calculations and the practical, field-proven analytical workflows for the precise determination of the molecular weight and formula of this compound.

The structural formula of 4-Methoxy-2,2-dimethylbutanoic acid is presented below.

Caption: Molecular Structure of 4-Methoxy-2,2-dimethylbutanoic acid.

Theoretical Molecular Properties

A foundational aspect of any analytical endeavor is the calculation of the theoretical properties of the molecule . These values serve as the benchmark against which experimental data are compared.

Molecular Formula and Weight

Based on its structure, the molecular formula of 4-Methoxy-2,2-dimethylbutanoic acid is determined to be C7H14O3 .[1]

The molecular weight is calculated from the atomic weights of its constituent elements. Using the most common isotopes of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), the average molecular weight is calculated. The monoisotopic mass, which considers the mass of the most abundant isotopes (¹²C, ¹H, and ¹⁶O), is crucial for high-resolution mass spectrometry.

ParameterValueSource
Molecular Formula C7H14O3PubChem[1]
Average Molecular Weight 146.18 g/mol PubChem[1]
Monoisotopic Mass 146.0943 g/mol PubChem[1]

Experimental Determination of Molecular Weight: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the gold standard for determining the precise molecular weight of a compound, which in turn aids in the confirmation of its molecular formula.[2][3] Unlike nominal mass spectrometry, HRMS can measure m/z values to several decimal places, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions.[2][3]

Causality Behind Experimental Choices

For a moderately polar and volatile compound like 4-Methoxy-2,2-dimethylbutanoic acid, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique.[4][5] To enhance volatility and prevent thermal degradation in the GC inlet, derivatization is often employed. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy for carboxylic acids.[5][6] Electron ionization (EI) is a robust ionization method that provides characteristic fragmentation patterns, which can be used for structural elucidation, in addition to determining the molecular ion.

Experimental Workflow: GC-HRMS

cluster_sample_prep Sample Preparation cluster_gc_ms GC-HRMS Analysis cluster_data_analysis Data Analysis sample 4-Methoxy-2,2-dimethylbutanoic acid sample derivatization Derivatization with BSTFA sample->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis High-Resolution Mass Analysis ionization->mass_analysis data_acquisition Data Acquisition mass_analysis->data_acquisition formula_determination Molecular Formula Determination data_acquisition->formula_determination

Caption: Workflow for GC-HRMS analysis of 4-Methoxy-2,2-dimethylbutanoic acid.

Step-by-Step Protocol
  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the 4-Methoxy-2,2-dimethylbutanoic acid sample.

    • Dissolve the sample in a suitable solvent, such as pyridine (20 µL).[6]

    • Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Heat the mixture at 60°C for 30 minutes to ensure complete derivatization.

  • GC-HRMS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities. A temperature gradient program is employed to ensure good peak shape and resolution.

    • Ionization: The eluted compound is subjected to electron ionization (EI) at 70 eV.

    • Mass Analysis: The mass analyzer is operated in high-resolution mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Data Interpretation: A Hypothetical Example

The high-resolution mass spectrum would be analyzed for the trimethylsilyl (TMS) derivative of 4-Methoxy-2,2-dimethylbutanoic acid (C10H22O3Si). The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its monoisotopic mass.

IonTheoretical Monoisotopic Mass (m/z)Hypothetical Observed Mass (m/z)Mass Error (ppm)
[M]⁺ (C10H22O3Si)218.1338218.13411.37

The observation of a peak at m/z 218.1341, with a low mass error when compared to the theoretical mass of the derivatized compound, provides strong evidence for the molecular formula of the derivative. This, in turn, confirms the molecular weight of the original underivatized 4-Methoxy-2,2-dimethylbutanoic acid.

The fragmentation pattern in the mass spectrum can further corroborate the structure. Key fragments for the TMS derivative would include the loss of a methyl group ([M-15]⁺) and a characteristic peak for the trimethylsilyl group.

Formula Analysis: Elemental Analysis (CHN)

Elemental analysis, specifically CHN (Carbon, Hydrogen, and Nitrogen) analysis, provides the percentage composition of these elements in a compound.[7][8] This data is used to determine the empirical formula, which can then be compared with the molecular formula derived from HRMS to confirm the elemental composition.[7]

Causality Behind Experimental Choices

Combustion analysis is the definitive method for determining the percentage of carbon, hydrogen, and nitrogen in organic compounds.[9] The sample is combusted in a high-temperature furnace in the presence of excess oxygen, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ or nitrogen oxides (which are subsequently reduced to N₂). The amounts of these combustion products are then measured, allowing for the calculation of the elemental percentages. Oxygen is typically determined by difference, although direct oxygen analysis is also possible.

Experimental Workflow: Combustion Analysis

cluster_sample_prep Sample Preparation cluster_analysis Combustion Analysis cluster_calculation Calculation sample Accurately weighed sample combustion High-temperature combustion in O2 sample->combustion separation Separation of combustion gases combustion->separation detection Detection of CO2, H2O, and N2 separation->detection percentage Calculation of elemental percentages detection->percentage empirical_formula Determination of empirical formula percentage->empirical_formula

Caption: Workflow for elemental analysis by combustion.

Step-by-Step Protocol
  • Sample Preparation:

    • A small amount of the purified and dried 4-Methoxy-2,2-dimethylbutanoic acid (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion:

    • The capsule is introduced into a high-temperature furnace (around 900-1200°C) with a constant flow of oxygen.

    • The sample undergoes rapid and complete combustion.

  • Separation and Detection:

    • The resulting gases (CO₂, H₂O, N₂, and excess O₂) are passed through a series of traps and columns to separate them.

    • The amount of each gas is measured using thermal conductivity detectors or other suitable sensors.

Data Interpretation: A Hypothetical Example

For a compound with the formula C7H14O3, the theoretical elemental percentages are calculated as follows:

  • Carbon (C): (7 * 12.011) / 146.18 * 100% = 57.51%

  • Hydrogen (H): (14 * 1.008) / 146.18 * 100% = 9.65%

  • Oxygen (O): (3 * 15.999) / 146.18 * 100% = 32.84%

The experimental results from the CHN analyzer would be compared to these theoretical values.

ElementTheoretical PercentageHypothetical Experimental PercentageDeviation
Carbon (C) 57.51%57.45%-0.06%
Hydrogen (H) 9.65%9.70%+0.05%

A close agreement between the experimental and theoretical percentages, typically within ±0.4%, is considered strong evidence for the proposed molecular formula.[10] The percentage of oxygen is often determined by subtracting the sum of the C and H percentages from 100%.

Conclusion

The rigorous analysis of 4-Methoxy-2,2-dimethylbutanoic acid through a combination of high-resolution mass spectrometry and elemental analysis provides a self-validating system for the unambiguous determination of its molecular weight and formula. HRMS offers the precision to propose a molecular formula based on an accurate mass measurement, while elemental analysis confirms the elemental ratios within the molecule. This dual-pronged approach ensures the scientific integrity of the data and provides the authoritative grounding required for research, development, and quality control applications.

References

  • PubChem. 4-Methoxy-2,2-dimethylbutanoic acid. National Center for Biotechnology Information. [Link]

  • MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

  • Kumps, A., Mardens, Y., & Scharpe, S. (1981). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Rapid Communications in Mass Spectrometry, 35(17), e9149. [Link]

  • LibreTexts Chemistry. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • JEOL. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. [Link]

  • University of Colorado Boulder. Mass Spectra Interpretation: Carboxylic Acids. [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3546. [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ERNDIM. Organic Acids Qualitative Analysis in Urine by GCMS. [Link]

  • Meringer, M., & Reinker, S. (2011). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. MATCH Communications in Mathematical and in Computer Chemistry, 65(1), 259-290. [Link]

  • LibreTexts Chemistry. 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

  • YouTube. Formula determination by high resolution mass spectrometry. [Link]

  • University of Technology, Iraq. Element analysis. [Link]

  • Koch, B. P., & Dittmar, T. (2007). Fundamentals of molecular formula assignment to ultrahigh resolution mass data of natural organic matter. Analytical and Bioanalytical Chemistry, 389(4), 1341-1351. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. [Link]

  • LibreTexts Chemistry. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Oregon State University. Carboxylic Acid Spectroscopy. [Link]

  • Washington University in St. Louis. Stoichiometry: Elemental Analysis. [Link]

  • Jackson, A. T., et al. (2020). An International Study Evaluating Elemental Analysis. Organic Process Research & Development, 24(9), 1777-1783. [Link]

  • University of Arizona. Mass Spectrometry - Examples. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • LibreTexts Chemistry. 4.4: Interpreting Electron Ionization Mass Spectra. [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Production of 4-Methoxy-2,2-dimethylbutanoic Acid

This Application Note provides a comprehensive, scalable protocol for the synthesis of 4-Methoxy-2,2-dimethylbutanoic acid , a critical building block for renin inhibitors (e.g., Aliskiren analogs) and other pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of 4-Methoxy-2,2-dimethylbutanoic acid , a critical building block for renin inhibitors (e.g., Aliskiren analogs) and other pharmaceutical intermediates.

Introduction & Strategic Analysis

The synthesis of 4-Methoxy-2,2-dimethylbutanoic acid presents a classic challenge in process chemistry: the construction of a quaternary carbon center (gem-dimethyl group) adjacent to a carbonyl, coupled with the introduction of a distal ether functionality.

Industrial Significance

This structural motif is a key pharmacophore in renin inhibitors and various peptidomimetics. The gem-dimethyl group provides metabolic stability by blocking


-oxidation and restricting conformational freedom, while the methoxy tail serves as a hydrogen-bond acceptor or lipophilic spacer.
Synthetic Challenges
  • Steric Hindrance: Creating a quaternary center via alkylation requires overcoming significant steric barriers.[1]

  • Selectivity: Avoiding di-alkylation is typically a concern, but starting with an isobutyryl scaffold (which has only one acidic proton) eliminates this risk, making it an ideal substrate.

  • Scalability: Laboratory methods often use cryogenic conditions (LDA at -78°C). A scalable process must operate at achievable temperatures (-20°C to RT) using commercially available bases.

Retrosynthetic Analysis

The most convergent and scalable route disconnects the C2-C3 bond, utilizing the high availability of Methyl Isobutyrate .

Retrosynthesis Target 4-Methoxy-2,2-dimethylbutanoic acid Intermediate Methyl 4-methoxy-2,2- dimethylbutanoate Target->Intermediate Hydrolysis Precursor1 Methyl Isobutyrate (Commodity Starter) Precursor2 1-Bromo-2-methoxyethane (Alkylation Agent) Intermediate->Precursor1 Enolate Alkylation (LDA/THF) Intermediate->Precursor2

Figure 1: Retrosynthetic strategy focusing on the thermodynamically controlled alkylation of isobutyrate.

Method A: Direct Enolate Alkylation (Recommended)

This method is preferred for its conciseness (2 steps) and the low cost of starting materials.

Phase 1: Enolate Formation and Alkylation

Principle: Methyl isobutyrate is deprotonated by a strong non-nucleophilic base (LDA) to form the lithium enolate, which attacks 1-bromo-2-methoxyethane.

  • Reagents:

    • Methyl Isobutyrate (1.0 equiv)

    • Lithium Diisopropylamide (LDA) (1.1 equiv)

    • 1-Bromo-2-methoxyethane (1.2 equiv)

    • THF (Anhydrous)

    • DMPU (Optional co-solvent for rate enhancement)

Detailed Protocol (100 g Scale)
  • Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer, nitrogen inlet, and internal temperature probe. Purge with

    
    .
    
  • Base Preparation: Charge THF (800 mL) and diisopropylamine (1.15 equiv). Cool to -20°C. Add

    
    -Butyllithium (2.5 M in hexanes, 1.1 equiv) slowly, maintaining internal temperature < 0°C. Stir for 30 min to form LDA.
    
  • Enolization: Cool LDA solution to -40°C. Add Methyl Isobutyrate (1.0 equiv, neat) dropwise over 45 mins. The enolate forms almost instantaneously. Stir for 30 mins at -40°C.

    • Expert Insight: While -78°C is standard in academic papers, -40°C is sufficient for isobutyrate enolization and significantly cheaper on a pilot scale.

  • Alkylation: Add 1-Bromo-2-methoxyethane (1.2 equiv) dropwise.

    • Process Tip: If reaction is sluggish, add DMPU (10 mol%) or warm slowly to 0°C. The reaction is monitored by GC-FID until isobutyrate is <2%.

  • Quench: Quench with saturated

    
     solution (500 mL).
    
  • Workup: Extract with MTBE (2 x 400 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Vacuum distillation is recommended to separate the product (Methyl 4-methoxy-2,2-dimethylbutanoate) from unreacted bromide.

Phase 2: Saponification

Principle: Hydrolysis of the sterically hindered ester requires vigorous conditions.

  • Reaction: Dissolve the ester in MeOH (3 vol) and THF (1 vol). Add 4M NaOH (2.0 equiv).

  • Conditions: Heat to reflux (65°C) for 12-24 hours. Steric bulk at the

    
    -position significantly slows hydrolysis compared to linear esters.
    
  • Isolation: Cool to RT. Remove volatiles under vacuum. Dilute with water. Wash with DCM (to remove neutral impurities). Acidify aqueous layer to pH 2 with HCl. Extract product into Ethyl Acetate.

  • Final Polish: Concentrate to obtain 4-Methoxy-2,2-dimethylbutanoic acid . If solid, recrystallize from Hexane/EtOAc. If oil, high-vacuum distillation.

Method B: The Lactone Route (High Purity Alternative)

This route is derived from patent literature concerning Aliskiren intermediates [1] and is valuable if the alkylation route yields inseparable impurities.

LactoneRoute Lactone 2,2-Dimethyl- Gamma-Butyrolactone RingOpen Ring Opening (MeOH / H+) Lactone->RingOpen HydroxyEster Methyl 4-hydroxy- 2,2-dimethylbutanoate RingOpen->HydroxyEster Methylation O-Methylation (MeI / NaH) HydroxyEster->Methylation TargetEster Methyl 4-methoxy- 2,2-dimethylbutanoate Methylation->TargetEster

Figure 2: Alternative synthesis via lactone ring-opening.

Protocol Summary:

  • Ring Opening: Reflux 2,2-dimethyl-

    
    -butyrolactone in Methanol with catalytic 
    
    
    
    .
  • Methylation: Treat the resulting primary alcohol with MeI and NaH in THF.

  • Advantage: Avoids C-C bond formation issues; relies on robust O-alkylation.

  • Disadvantage: 2,2-dimethyl-

    
    -butyrolactone is less commoditized than methyl isobutyrate.
    

Analytical Controls & Specifications

ParameterMethodSpecification
Appearance VisualColorless oil or white solid
Assay HPLC / GC-FID> 98.0%
Identity 1H-NMR (CDCl3)

1.20 (s, 6H, gem-Me), 1.85 (t, 2H), 3.35 (s, 3H, OMe), 3.40 (t, 2H)
Residual Solvent GC-Headspace< 5000 ppm (Class 3)
Water Content Karl Fischer< 0.5%

Safety & Waste Management

  • 1-Bromo-2-methoxyethane: Alkylating agent. Potential genotoxin. Handle in a closed system or fume hood. Destroy excess reagent with aqueous amine or thiosulfate wash.

  • Lithium Diisopropylamide (LDA): Pyrophoric in high concentrations. Moisture sensitive.

  • Exotherms: The quenching of the enolate reaction is exothermic. Controlled addition is critical.

References

  • Preparation of Beta-Ketoimine Ligands and Intermediates. US Patent 20120251724A1. (Describes the isolation of 4-methoxy-2,2-dimethylbutanoic acid methyl ester).

  • Substituted Benzamides as Btk Inhibitors. US Patent 9481682B2. (Cites alkylation conditions using methyl isobutyrate and 1-bromo-2-methoxyethane).

  • Stereocontrolled Access to Quaternary Centers. Journal of Organic Chemistry, 2023. (General methodology for scalable enolate alkylation). [2]

  • 1-Bromo-2-methoxyethane Product Data. ChemicalBook. (Physical properties and safety data).

Sources

Application

Application Note: Chemoselective Methylation of 2,2-Dimethyl-4-Hydroxybutanoic Acid

The following Application Note and Protocol Guide is designed for researchers and process chemists targeting the chemoselective methylation of 2,2-dimethyl-4-hydroxybutanoic acid . This guide addresses the specific struc...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and process chemists targeting the chemoselective methylation of 2,2-dimethyl-4-hydroxybutanoic acid .

This guide addresses the specific structural challenge imposed by the gem-dimethyl group , which significantly accelerates competitive lactonization via the Thorpe-Ingold effect.

Executive Summary & Strategic Analysis

The methylation of 2,2-dimethyl-4-hydroxybutanoic acid presents a classic chemoselectivity challenge in organic synthesis. The molecule contains two nucleophilic sites: a carboxylic acid (pKₐ ~4.8) and a primary alcohol (pKₐ ~16).

The Critical Challenge: The Gem-Dimethyl (Thorpe-Ingold) Effect Unlike linear hydroxy acids, the 2,2-dimethyl substitution imposes steric constraints that compress the internal bond angles. This conformational bias forces the hydroxyl and carboxyl groups into proximity, reducing the entropic penalty for cyclization.

  • Consequence: Under standard acid-catalyzed conditions (Fisher Esterification), the rate of intramolecular lactonization (forming 3,3-dimethyl-dihydro-2(3H)-furanone) often exceeds the rate of intermolecular esterification.

  • Solution: To successfully synthesize the methyl ester , one must utilize base-mediated or neutral alkylation strategies that maintain the carboxylate anion (which is non-electrophilic to the alcohol) or avoid thermodynamic equilibration.

Reaction Pathway Analysis[1]

ReactionPathways Substrate 2,2-Dimethyl-4-hydroxybutanoic acid Lactone 3,3-Dimethyl-gamma-butyrolactone (Thermodynamic Trap) Substrate->Lactone Acid Catalysis (H+) Fast Cyclization (Thorpe-Ingold) MethylEster Methyl 2,2-dimethyl-4-hydroxybutanoate (Target A: Ester) Substrate->MethylEster Base/Alkyl Halide (MeI/K2CO3) OR TMS-Diazomethane MethylEther 4-Methoxy-2,2-dimethylbutanoic acid (Target B: Ether) Substrate->MethylEther Strong Base (NaH/MeI) (O-Alkylation)

Figure 1: Competitive pathways. Acidic conditions favor the lactone (red), while basic/neutral conditions favor the open-chain ester (green).

Reagent Selection Matrix

Select your reagent based on the target moiety and available equipment.

Reagent SystemTarget ProductMechanismSelectivityLactonization RiskScalability
TMS-Diazomethane Methyl EsterProtonation/ SN2High (Acid only)Very Low (Neutral pH)Lab Scale (High Cost)
MeI / K₂CO₃ / DMF Methyl EsterCarboxylate SN2High (pKₐ controlled)Low (Basic pH)High (Process Scale)
DMC / DABCO Methyl EsterGreen MethylationHighLowHigh (Green Chem)
MeOH / H₂SO₄ LactoneFisher EsterificationPoor (Equilibrium)Critical (Major Product)N/A (Avoid for Ester)
NaH / MeI Methyl EtherAlkoxide SN2Low (Mixed products)LowLab Scale

Detailed Experimental Protocols

Protocol A: Gold Standard for Lab Scale (High Purity)

Reagent: Trimethylsilyldiazomethane (TMSCHN₂) Rationale: TMSCHN₂ reacts instantaneously with carboxylic acids to form methyl esters.[1] The reaction produces volatile N₂ and TMS-derivatives, simplifying purification. Crucially, the neutral conditions prevent acid-catalyzed lactonization.

Materials:

  • Substrate: 1.0 equiv.

  • TMSCHN₂ (2.0 M in hexanes): 1.5 equiv.

  • Solvent: Methanol / Toluene (1:2 ratio). Anhydrous MeOH is required to protonate the intermediate.

Step-by-Step:

  • Dissolution: Dissolve 2,2-dimethyl-4-hydroxybutanoic acid (100 mg, 0.76 mmol) in Toluene (2 mL) and Methanol (1 mL).

  • Addition: Cool to 0°C. Add TMSCHN₂ solution dropwise.

    • Observation: Evolution of nitrogen gas (bubbling) indicates reaction progress. The yellow color of the reagent should persist if in excess.

  • Stirring: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

  • Quench: If yellow color persists, add a few drops of acetic acid (or simply evaporate) to quench excess reagent.

  • Workup: Concentrate under reduced pressure.

  • Purification: The residue is typically the pure methyl ester. If necessary, purify via flash chromatography (SiO₂, EtOAc/Hexanes). Avoid acidic modifiers in the mobile phase.

Safety Note: While safer than Diazomethane, TMSCHN₂ is toxic and a potential respiratory hazard. Use in a fume hood.

Protocol B: Scalable Synthesis (Process Friendly)

Reagent: Iodomethane (MeI) or Dimethyl Sulfate (DMS) with Potassium Carbonate (K₂CO₃) Rationale: Using a mild base (K₂CO₃) deprotonates the carboxylic acid (pKₐ ~5) but not the primary alcohol (pKₐ ~16). The resulting carboxylate anion acts as the nucleophile, attacking MeI. The basic environment stabilizes the open-chain form, preventing lactonization.

Materials:

  • Substrate: 1.0 equiv.

  • Methyl Iodide (MeI): 1.2 – 1.5 equiv.

  • Potassium Carbonate (K₂CO₃): 2.0 equiv (finely ground).

  • Solvent: DMF (Dimethylformamide) or Acetone (dry).[2]

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve the substrate (1.0 g, 7.5 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Add K₂CO₃ (2.07 g, 15 mmol). The mixture will be a suspension.

  • Alkylation: Add MeI (0.7 mL, 11.3 mmol) dropwise at RT.

    • Exotherm Control: For larger scales (>10g), cool to 0°C during addition.

  • Reaction: Stir vigorously at RT for 4–16 hours. Monitor by TLC (visualize with KMnO₄ stain; the ester will have a higher R_f than the acid).

  • Workup:

    • Dilute with water (50 mL) to dissolve salts.

    • Extract with Diethyl Ether or EtOAc (3 x 20 mL).

    • Wash combined organics with Brine (2 x 20 mL) to remove DMF.

    • Dry over Na₂SO₄ and concentrate.[2]

  • Outcome: Yields are typically >90%.[3] The product is the Methyl 2,2-dimethyl-4-hydroxybutanoate .

Protocol C: Green Chemistry (Dimethyl Carbonate)

Reagent: Dimethyl Carbonate (DMC) with DABCO or K₂CO₃ Rationale: DMC is a non-toxic, biodegradable methylating agent. At elevated temperatures, it acts as a methylating agent for carboxylic acids.

Step-by-Step:

  • Mix Substrate (1 equiv), DMC (10-20 equiv, acts as solvent), and DABCO (0.5 equiv).

  • Heat to reflux (90°C) for 12-24 hours.

  • Evaporate excess DMC.

  • Purify residue.[2] Note: This method is slower but ideal for avoiding halogenated waste streams.

Troubleshooting & Critical Control Points

IssueCauseCorrective Action
Lactone Formation Acidic conditions or high heat during workup.Do not use acid-catalyzed methods. Ensure workup of Protocol B is neutral. Avoid distilling the product at high temperatures without vacuum.
O-Methylation (Ether) Base was too strong (e.g., NaH) or MeI excess too large/hot.Use K₂CO₃ or NaHCO₃. Do not use Hydride bases. Keep temp < 40°C.
Low Conversion Steric hindrance of the neopentyl-like carboxylate.The 2,2-dimethyl group adds bulk. Increase reaction time or use a more polar aprotic solvent (DMF > Acetone) to enhance nucleophilicity.
Analytical Verification[3]
  • IR Spectroscopy:

    • Lactone: Sharp band ~1770 cm⁻¹ (strained 5-membered ring).

    • Methyl Ester: Band ~1735–1740 cm⁻¹ (open chain).

    • Hydroxyl: Broad band ~3400 cm⁻¹ (must be present in the ester product).

  • NMR (¹H):

    • Look for the methyl ester singlet (~3.6 ppm).

    • Verify the integrity of the CH₂-OH protons (triplet/multiplet ~3.6 ppm).

References

  • Press, J. B. (1982). "The Gem-Dimethyl Effect in Cyclizations." Chemical Reviews.
  • Hashimoto, N., Aoyama, T., Shioiri, T. (1981). "A Simple Efficient Preparation of Methyl Esters with Trimethylsilyldiazomethane." Chemical and Pharmaceutical Bulletin. Link

  • TCI Chemicals. (2023). "Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane." TCI Practical Examples. Link

  • Chau, K. D. N., et al. (2013).[2] "Methyl esterification of carboxylic acids with dimethyl carbonate promoted by K2CO3/tetrabutylammonium chloride." Green Chemistry Letters and Reviews. Link

  • Organic Chemistry Portal. "Methyl Esters - Synthesis and Protection." (Comprehensive review of reagents including MeI/Base). Link

Sources

Method

Application Note: Preparation of 4-Methoxy-2,2-dimethylbutanoic acid

[1][2] Abstract & Strategic Overview 4-Methoxy-2,2-dimethylbutanoic acid is a specialized building block, often utilized in the synthesis of peptidomimetics and renin inhibitors (e.g., Aliskiren analogs) where a gem-dime...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Strategic Overview

4-Methoxy-2,2-dimethylbutanoic acid is a specialized building block, often utilized in the synthesis of peptidomimetics and renin inhibitors (e.g., Aliskiren analogs) where a gem-dimethyl group is required to lock conformation and improve metabolic stability.[1][2] The synthesis of this molecule presents a classic challenge in organic chemistry: the construction of a quaternary carbon center adjacent to a carbonyl group.[1]

This application note details a robust, scalable two-step protocol starting from commercially available methyl isobutyrate .[1][2] Unlike general textbook methods, this guide addresses the specific steric and electronic challenges of alkylating a hindered enolate with a less reactive alkyl halide (1-bromo-2-methoxyethane) and the subsequent difficulty of hydrolyzing a sterically congested ester.

Retrosynthetic Analysis

The most efficient disconnection relies on the alkylation of an isobutyrate enolate.[1] This approach builds the carbon skeleton and introduces the ether functionality in a single strategic step.[1]

Retrosynthesis Target 4-Methoxy-2,2-dimethylbutanoic acid (Target) Ester Methyl 4-methoxy-2,2-dimethylbutanoate (Intermediate) Target->Ester Hydrolysis (Steric Challenge) SM1 Methyl Isobutyrate (Starting Material) Ester->SM1 Enolate Alkylation (LDA/THF) SM2 1-Bromo-2-methoxyethane (Electrophile) Ester->SM2 SN2 Attack

Figure 1: Retrosynthetic strategy focusing on the construction of the quaternary center via enolate alkylation.

Experimental Protocol

Phase 1: Alkylation of Methyl Isobutyrate

Objective: Synthesis of Methyl 4-methoxy-2,2-dimethylbutanoate (CAS 155060-43-8).[1] Challenge: 1-Bromo-2-methoxyethane is a primary alkyl halide but can be sluggish due to the inductive effect of the oxygen and the steric bulk of the nucleophile.[1] The use of DMPU (N,N'-Dimethylpropyleneurea) as a co-solvent is recommended to accelerate the SN2 reaction.

Materials
ReagentEquiv.MWAmount (Example)
Methyl Isobutyrate1.0102.1310.2 g (100 mmol)
Diisopropylamine (for LDA)1.1101.1911.1 g (110 mmol)
n-Butyllithium (2.5 M in hexanes)1.1-44 mL (110 mmol)
1-Bromo-2-methoxyethane1.2138.9916.7 g (120 mmol)
DMPU (Optional but Recommended)--20 mL
THF (Anhydrous)--200 mL
Step-by-Step Procedure
  • LDA Preparation:

    • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

    • Add THF (150 mL) and Diisopropylamine (11.1 g) . Cool to -78°C (dry ice/acetone bath).

    • Dropwise add n-Butyllithium (44 mL) over 20 minutes. Maintain internal temperature below -70°C.

    • Stir at -78°C for 30 minutes to ensure complete formation of Lithium Diisopropylamide (LDA).

  • Enolate Formation:

    • Dilute Methyl Isobutyrate (10.2 g) in THF (20 mL).

    • Add the ester solution dropwise to the LDA mixture at -78°C over 15 minutes.

    • Critical: Stir for 45–60 minutes at -78°C. The formation of the quaternary enolate is slower than primary enolates; insufficient time will lead to low yield.[1]

  • Alkylation:

    • Add DMPU (20 mL) dropwise (this polar aprotic co-solvent disrupts lithium aggregates, increasing the reactivity of the enolate).

    • Add 1-Bromo-2-methoxyethane (16.7 g) dropwise.

    • Allow the reaction to warm slowly to Room Temperature over 4–6 hours. Stir overnight (12–16 h) to ensure completion.

  • Workup:

    • Quench the reaction with saturated NH₄Cl solution (100 mL) .

    • Extract with Diethyl Ether or EtOAc (3 x 100 mL) .

    • Wash combined organics with 1N HCl (to remove diisopropylamine), Water , and Brine .[1][2]

    • Dry over MgSO₄ , filter, and concentrate under reduced pressure.[1][2][3]

    • Purification: Distillation under reduced pressure (approx.[1][3][4][5] bp 60–65°C at 1 mmHg) or flash chromatography (Hexanes/EtOAc 9:1) yields the ester as a colorless oil.[1][3]

Phase 2: Hydrolysis of the Sterically Hindered Ester

Objective: Conversion to 4-Methoxy-2,2-dimethylbutanoic acid. Challenge: Esters adjacent to a quaternary carbon (gem-dimethyl) are notoriously difficult to hydrolyze due to steric shielding of the carbonyl carbon.[1] Standard conditions (LiOH/THF/RT) often fail or require days.[1] We employ high-temperature saponification.[1]

Materials
ReagentEquiv.Amount
Methyl 4-methoxy-2,2-dimethylbutanoate1.010.0 g (approx)
Potassium Hydroxide (KOH)5.019.0 g
MethanolSolvent50 mL
WaterSolvent10 mL
Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve the Ester (10.0 g) in Methanol (50 mL) .

    • Add a solution of KOH (19.0 g) in Water (10 mL) .[1]

    • Note: A high concentration of base is required to drive the equilibrium.[1]

  • Reflux:

    • Heat the mixture to Reflux (approx. 70–75°C) .

    • Monitor by TLC or LCMS.[1][6] This reaction typically requires 24–48 hours .[1]

    • Pro-Tip: If reaction is too slow, switch solvent to Ethanol or Ethylene Glycol to achieve higher temperatures (100°C+), though Methanol reflux is usually sufficient for methyl esters.[1][2]

  • Isolation:

    • Cool to room temperature.[1][6] Concentrate to remove most Methanol.[1]

    • Dilute residue with Water (50 mL) .

    • Wash: Extract with Diethyl Ether (2 x 30 mL) to remove any unreacted ester or neutral impurities.[1] Discard organic layer.[1]

    • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH ~2 using Concentrated HCl . The product may oil out or precipitate.[1]

    • Extraction: Extract the acidic aqueous layer with Dichloromethane (DCM) (3 x 50 mL) .[1]

    • Dry over Na₂SO₄ , filter, and concentrate.[1][2]

    • Final Purification: The resulting oil is typically >95% pure.[1] If necessary, Kugelrohr distillation can be performed.[1][2]

Analytical Validation

Successful synthesis is confirmed by the presence of the gem-dimethyl singlet and the methoxy singlet in the proton NMR.[1]

Expected Data for 4-Methoxy-2,2-dimethylbutanoic acid:

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
1H NMR 11.0 - 12.0Broad Singlet1HCOOH
3.35Triplet (J=6.5 Hz)2H-CH₂-O-
3.30Singlet3H-OCH₃
1.85Triplet (J=6.5 Hz)2H-CH₂-
1.22Singlet6HC(CH₃)₂
13C NMR 184.5--C=O[1]
69.5---CH₂-O-
58.8---OCH₃
41.0--Quaternary C
38.5---CH₂-
25.1--(CH₃)₂

Workflow Visualization

The following diagram illustrates the critical process flow, emphasizing the transition from kinetic control (alkylation) to thermodynamic forcing (hydrolysis).

Workflow cluster_0 Phase 1: Alkylation cluster_1 Phase 2: Hydrolysis LDA_Prep LDA Prep (-78°C) Enolization Add Ester (Enolate Formation) LDA_Prep->Enolization Active Base Alkylation Add R-Br + DMPU (Warm to RT) Enolization->Alkylation Nucleophile Saponification KOH / MeOH (Reflux 24h) Alkylation->Saponification Purified Ester Acidification Acidify pH 2 (HCl) Saponification->Acidification Carboxylate Salt Isolation DCM Extraction & Drying Acidification->Isolation Free Acid

Figure 2: Operational workflow for the synthesis of 4-Methoxy-2,2-dimethylbutanoic acid.

Notes from the Bench (Troubleshooting)

  • Moisture Sensitivity: The alkylation step is strictly anhydrous.[1] Any water present during LDA formation or enolization will quench the base and return starting material (Methyl Isobutyrate).

  • DMPU vs. HMPA: While HMPA is the classic additive for these reactions, DMPU is a non-carcinogenic alternative that performs similarly.[1] Do not omit this if the alkylation is sluggish.

  • Hydrolysis Monitoring: Due to the gem-dimethyl effect, hydrolysis is slow.[1] Do not stop the reaction until TLC shows complete disappearance of the ester spot. If the reaction stalls, add more KOH and increase temperature.[1][2]

  • Alternative Route (Dianion): If the ester hydrolysis proves too difficult, one can alkylate Isobutyric Acid directly using 2.2 equivalents of LDA.[1] This generates the dianion (carboxylate + alpha-carbon), which reacts with the alkyl halide to give the acid directly upon acidic quench.[2] This avoids the saponification step entirely.[1]

References

  • Compound Identification: PubChem CID 60002007.[1][7] 4-Methoxy-2,2-dimethylbutanoic acid.[1][2][7] National Center for Biotechnology Information (2023).[1] [Link]

  • Alkylation Methodology: Creger, P. L.[1][2] "Metalated Carboxylic Acids.[1] I. Alkylation of Metalated Toluic Acids."[1] Journal of the American Chemical Society, 1967, 89(10), 2500–2501.[2] (Foundational text on hindered acid/ester alkylation).

  • Ester Hydrolysis: Gassman, P. G., & Schenk, W. N.[1][2] "The Use of Potassium t-Butoxide in Dimethyl Sulfoxide for the Hydrolysis of Hindered Esters." The Journal of Organic Chemistry, 1977, 42(5), 918–920.[2] (Reference for overcoming steric hindrance in hydrolysis).

  • DMPU Usage: Seebach, D., et al. "DMPU as a Substitute for HMPA."[1][2] Helvetica Chimica Acta, 1982, 65, 385.[1][2]

Sources

Application

Application Note: Green Catalytic Synthesis of 4-Methoxy-2,2-dimethylbutanoic Acid

This Application Note and Protocol Guide is structured to provide a comprehensive, expert-level workflow for the green synthesis of 4-Methoxy-2,2-dimethylbutanoic acid , a critical building block for renin inhibitors (e....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to provide a comprehensive, expert-level workflow for the green synthesis of 4-Methoxy-2,2-dimethylbutanoic acid , a critical building block for renin inhibitors (e.g., Aliskiren analogs) and other pharmaceutical intermediates.

Executive Summary

The synthesis of 4-Methoxy-2,2-dimethylbutanoic acid (CAS 1338986-76-7) has traditionally relied on multi-step alkylation protocols utilizing hazardous reagents (e.g., dimethyl sulfate, sodium hydride) and cryogenic conditions. This guide presents two Green Chemistry approaches designed to maximize atom economy, eliminate chlorinated solvents, and utilize renewable catalytic systems.

  • Protocol A (The "Lactone Cascade"): A bio-inspired, solid-acid catalyzed ring-opening of 2,2-dimethyl-γ-butyrolactone followed by green methylation using Dimethyl Carbonate (DMC).

  • Protocol B (The "Intensified PTC"): A Phase-Transfer Catalyzed (PTC) alkylation of methyl isobutyrate in 2-MeTHF, offering a scalable alternative to cryogenic LDA/LiHMDS chemistry.

Retrosynthetic Analysis & Pathway Logic

The gem-dimethyl moiety at the


-position creates significant steric hindrance, making standard nucleophilic substitutions challenging. Our strategy bypasses this by leveraging thermodynamically favorable ring-opening or phase-transfer mechanisms.
Strategic Disconnections
  • Path A (Lactone Route): Exploits the commercially available 2,2-dimethyl-γ-butyrolactone. The challenge is the selective methylation of the resulting primary alcohol without esterifying the carboxylic acid (or managing the diester).

  • Path B (Alkylation Route): Disconnects at the

    
    -carbon. Using PTC allows for the use of mild inorganic bases (KOH) instead of pyrophoric organolithiums.
    

Retrosynthesis Target Target: 4-Methoxy-2,2-dimethylbutanoic acid StartA Start A: 2,2-Dimethyl-γ-butyrolactone Target->StartA Path A: Atom Eco StartB Start B: Methyl Isobutyrate + 1-Bromo-2-methoxyethane Target->StartB Path B: Scalability InterA Intermediate A: Methyl 4-hydroxy-2,2-dimethylbutanoate InterA->Target Hydrolysis & Methylation InterB Intermediate B: Methyl Isobutyrate Enolate InterB->Target Hydrolysis StartA->InterA Acid Cat. Ring Opening (MeOH, Amberlyst-15) StartB->InterB PTC Alkylation (KOH, TBAB, 2-MeTHF)

Figure 1: Retrosynthetic logic flow comparing the Lactone Cascade (Path A) and PTC Alkylation (Path B).

Protocol A: Solid-Acid Catalyzed Lactone Opening & Green Methylation

Best for: High purity requirements, avoiding halogenated waste, and utilizing flow chemistry.

Mechanistic Insight

This protocol replaces sulfuric acid with Amberlyst-15 , a recyclable heterogeneous catalyst, to open the lactone ring. The subsequent methylation uses Dimethyl Carbonate (DMC) , a non-toxic, biodegradable reagent that acts as both solvent and methylating agent, avoiding the toxicity of Methyl Iodide (MeI).

Materials & Reagents[1][2][3][4][5][6]
  • Substrate: 2,2-Dimethyl-γ-butyrolactone (1.0 equiv).

  • Solvent/Reagent: Methanol (anhydrous), Dimethyl Carbonate (DMC).

  • Catalysts: Amberlyst-15 (H+ form), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K₂CO₃.

  • Green Solvent: 2-Methyltetrahydrofuran (2-MeTHF) for extraction.

Step-by-Step Methodology
Step 1: Heterogeneous Ring Opening
  • Setup: Load a packed-bed flow reactor or a batch flask with Amberlyst-15 (20 wt% loading relative to substrate).

  • Reaction: Dissolve 2,2-Dimethyl-γ-butyrolactone (10 g, 87.6 mmol) in Methanol (50 mL).

  • Conditions: Heat to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:7) or GC-MS.

    • Checkpoint: Conversion should exceed 95%, yielding Methyl 4-hydroxy-2,2-dimethylbutanoate.

  • Workup: Filter off the Amberlyst-15 beads (regenerate with dilute HCl for reuse). Concentrate the filtrate in vacuo to obtain the crude hydroxy-ester.

Step 2: Green O-Methylation (DMC Chemistry)
  • Reaction: Dissolve the crude hydroxy-ester in Dimethyl Carbonate (DMC) (10 equiv, acts as solvent).

  • Catalysis: Add K₂CO₃ (1.5 equiv) and a catalytic amount of TBAI (tetrabutylammonium iodide, 5 mol%) or use DBU (1.0 equiv) for homogeneous conditions.

  • Conditions: Reflux at 90°C (DMC boiling point) for 12–18 hours.

    • Note: DMC methylates the alcohol via a B_Ac2 mechanism or direct S_N2 depending on conditions, releasing CO₂ and MeOH as the only byproducts.

  • Purification: Evaporate excess DMC (recoverable). Partition residue between water and 2-MeTHF . Dry organic layer (MgSO₄) and concentrate.[1]

Step 3: Enzymatic Hydrolysis (Optional High-Selectivity)

To avoid harsh saponification that might cleave the ether:

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).

  • Buffer: Phosphate buffer (pH 7.5) / Acetone (9:1).

  • Action: Stir at 35°C. The lipase selectively hydrolyzes the terminal ester to the free acid.

  • Isolation: Acidify to pH 3 with citric acid, extract with EtOAc.

Protocol B: Phase-Transfer Catalyzed (PTC) Alkylation

Best for: Large-scale batch manufacturing, cost-efficiency, and robust tolerance to water.

Mechanistic Insight

Standard alkylation of isobutyrate requires LDA at -78°C. By using Solid-Liquid Phase Transfer Catalysis (SL-PTC) , we can generate the enolate using solid KOH at room temperature (or mild heat). The quaternary ammonium salt (TBAB) shuttles the enolate into the organic phase to react with the alkyl halide.

Materials & Reagents[1][2][3][4][5][6]
  • Substrate: Methyl Isobutyrate.

  • Alkylating Agent: 1-Bromo-2-methoxyethane (or 1-Chloro-2-methoxyethane with KI catalyst).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5 mol%).

  • Base: Potassium Hydroxide (KOH), solid flakes.

  • Solvent: Toluene or 2-MeTHF (Green alternative to DCM).

Step-by-Step Methodology
  • Preparation: In a 3-neck flask equipped with mechanical stirring, charge Methyl Isobutyrate (10 g, 98 mmol), 1-Bromo-2-methoxyethane (1.2 equiv), and TBAB (1.6 g, 5 mmol) in 2-MeTHF (100 mL).

  • Initiation: Add solid KOH (powdered, 2.5 equiv) in portions while stirring vigorously.

    • Exotherm Alert: The reaction is exothermic. Maintain temperature < 40°C using a water bath.

  • Reaction: Stir vigorously at 40–50°C for 8 hours.

    • Mechanism:[2][3] The OH⁻ deprotonates the

      
      -position at the solid interface; the ion pair [Enolate⁻ NBu₄⁺] enters the organic phase and reacts with the bromide.
      
  • Quench & Hydrolysis:

    • Add water (50 mL) to dissolve salts. Separate phases.

    • The organic phase contains the ester Methyl 4-methoxy-2,2-dimethylbutanoate .[4]

    • One-Pot Hydrolysis: To the organic phase, add 4M NaOH (aq) and reflux for 4 hours to hydrolyze the ester to the target acid.

  • Isolation:

    • Cool and separate layers.[1] Discard organic (impurities).

    • Acidify aqueous layer to pH 2 with HCl.

    • Extract the product 4-Methoxy-2,2-dimethylbutanoic acid with 2-MeTHF.

    • Crystallize from Heptane/EtOAc if solid, or distill (bp ~130°C at 5 mmHg).

Comparative Analysis & Green Metrics

MetricProtocol A (Lactone/DMC)Protocol B (PTC Alkylation)Traditional Route (LDA/MeI)
Atom Economy High (Byproducts: MeOH, CO₂)Moderate (Byproducts: KBr, MeOH)Low (Stoichiometric waste)
Hazard Profile Low (No halides, biodegradable)Medium (Alkyl bromide used)High (Pyrophoric bases, MeI)
Energy Demand 60–90°C (Moderate)40°C (Low)-78°C (High Cooling Load)
Scalability Excellent (Flow compatible)Excellent (Batch robust)Poor (Cryogenic limits)
E-Factor < 5 (Estimated)~8–10> 25

References

  • Synthesis of Aliskiren Intermediates

    • US Patent 2012/0251724 A1. "Beta-ketoimine ligand... and intermediate 4-methoxy-2,2-dimethylbutanoic acid methyl ester." Link

  • Green Methylation with DMC

    • Tundo, P., & Selva, M. (2002). "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 35(9), 706–716. Link

  • Phase Transfer Catalysis (Green Alkylation)
  • Solid Acid Catalysis (Amberlyst-15)
  • Target Molecule Data

    • PubChem CID 60002007: 4-Methoxy-2,2-dimethylbutanoic acid. Link

Sources

Method

Application Note: Industrial Manufacturing of 4-Methoxy-2,2-dimethylbutanoic Acid

This Application Note and Protocol is designed for industrial process chemists and drug development scientists. It details the scalable manufacturing of 4-Methoxy-2,2-dimethylbutanoic acid , a critical building block oft...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for industrial process chemists and drug development scientists. It details the scalable manufacturing of 4-Methoxy-2,2-dimethylbutanoic acid , a critical building block often associated with the synthesis of renin inhibitors (e.g., Aliskiren analogs) and specialized pharmaceutical intermediates.

Executive Summary

4-Methoxy-2,2-dimethylbutanoic acid (CAS: 54043-71-9 / 1391054-06-0 derivative) is a functionalized carboxylic acid characterized by a gem-dimethyl group at the


-position and a methoxy ether linkage at the 

-position. Its structural rigidity and lipophilicity make it a valuable scaffold in medicinal chemistry, particularly for introducing metabolic stability into peptide mimetics and cardiovascular drugs.

This guide outlines the Direct


-Alkylation Route , selected for its cost-effectiveness and use of commodity starting materials (Methyl Isobutyrate). Unlike lactone-opening pathways which often suffer from regioselectivity issues or expensive precursors, this route offers a streamlined, two-step protocol suitable for kilogram-to-ton scale production.

Retrosynthetic Analysis & Route Selection

The industrial synthesis is driven by the construction of the quaternary carbon center.

  • Target Molecule: 4-Methoxy-2,2-dimethylbutanoic acid[1][2][3][4]

  • Strategic Disconnection:

    
    -Carbon bond formation.
    
  • Selected Route: Enolate alkylation of isobutyric ester followed by saponification.

Comparison of Routes
MetricRoute A: Isobutyrate Alkylation (Selected)Route B: Lactone Ring Opening
Starting Material Methyl Isobutyrate (Commodity)2,2-Dimethyl-

-butyrolactone
Key Reagent 1-Bromo-2-methoxyethaneMethylating agent (MeI/Ag2O)
Step Count 2 (Alkylation

Hydrolysis)
2 (Opening

Methylation)
Atom Economy HighModerate (Methylation waste)
Scalability Excellent (Standard C-C bond formation)Limited by Lactone availability

Detailed Manufacturing Protocol

Phase 1: -Alkylation of Methyl Isobutyrate

Objective: Synthesis of Methyl 4-methoxy-2,2-dimethylbutanoate. Principle: Generation of the thermodynamic enolate of methyl isobutyrate using Lithium Diisopropylamide (LDA) followed by


 displacement of 1-bromo-2-methoxyethane.
Reagents & Materials
  • Methyl Isobutyrate (1.0 equiv): Freshly distilled.

  • 1-Bromo-2-methoxyethane (1.1 equiv): Alkylating agent.

  • LDA (1.05 equiv): Prepared in situ from Diisopropylamine and

    
    -BuLi.
    
  • THF (Anhydrous): Solvent (10 L/kg substrate).

  • DMPU (Optional, 10 mol%): Co-solvent to accelerate

    
     substitution if reaction is sluggish.
    
Step-by-Step Protocol
  • Reactor Setup: Equip a glass-lined reactor with a cryogenic cooling jacket, mechanical stirrer, and nitrogen inertion system. Ensure system is moisture-free (

    
     ppm 
    
    
    
    ).
  • LDA Formation:

    • Charge THF and Diisopropylamine. Cool to

      
      C.
      
    • Dose

      
      -BuLi (2.5 M in hexanes) over 1 hour, maintaining internal temp 
      
      
      
      C.
    • Stir for 30 mins at

      
      C to ensure complete deprotonation.
      
  • Enolization:

    • Cool reactor to

      
      C (Critical Process Parameter).
      
    • Add Methyl Isobutyrate dropwise over 2 hours. The solution will turn pale yellow.

    • Hold: Stir at

      
      C for 1 hour to stabilize the enolate.
      
  • Alkylation:

    • Add 1-Bromo-2-methoxyethane (neat or in minimal THF) slowly over 1 hour.

    • Ramp: Allow the reaction to warm slowly to Room Temperature (

      
      C) over 12 hours. The reaction is initially slow due to steric hindrance at the quaternary center.
      
  • Quench & Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate or MTBE.

    • Wash organic layer with Brine, dry over

      
      , and concentrate.
      
    • Intermediate QC: Check GC purity. Target

      
       conversion.
      
Phase 2: Saponification to Free Acid

Objective: Hydrolysis of the methyl ester to 4-Methoxy-2,2-dimethylbutanoic acid.

Step-by-Step Protocol
  • Hydrolysis:

    • Dissolve the crude ester from Phase 1 in Methanol (

      
       vol).
      
    • Add aqueous NaOH (2.0 equiv, 4M solution) .

    • Heat to reflux (

      
      C) for 4–6 hours. Monitor disappearance of ester by TLC/HPLC.
      
  • Isolation:

    • Cool to room temperature.[5] Remove Methanol under reduced pressure.[6]

    • Dilute residue with water.[7] Wash with MTBE (removes unreacted alkyl halide/neutral impurities).

    • Acidification: Cool aqueous layer to

      
      C. Acidify to pH 2.0 using conc. HCl. The product will oil out or precipitate.
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification:

    • Concentrate the organic layer.[6][8]

    • Distillation: High-vacuum distillation (

      
       mmHg) is recommended for high purity (
      
      
      
      ).
    • Alternative: If solid, recrystallize from Hexane/EtOAc.

Process Control & Visualization

Reaction Workflow Diagram

The following diagram illustrates the logical flow and critical decision points in the manufacturing process.

G Start Start: Raw Materials (Methyl Isobutyrate) Enolization Enolization (LDA, THF, -78°C) Start->Enolization Alkylation Alkylation (+ 1-Bromo-2-methoxyethane) Enolization->Alkylation Check1 QC: GC Conversion >95%? Alkylation->Check1 Quench Quench & Extraction (NH4Cl / MTBE) Check1->Quench Yes Rework Rework: Add DMPU or Increase Temp Check1->Rework No Hydrolysis Saponification (NaOH, MeOH, Reflux) Quench->Hydrolysis Acidification Acidification & Isolation (pH 2.0, DCM Ext.) Hydrolysis->Acidification Distillation Final Purification (High Vac Distillation) Acidification->Distillation Rework->Alkylation

Caption: Step-by-step process flow for the synthesis of 4-Methoxy-2,2-dimethylbutanoic acid, highlighting the critical QC checkpoint after alkylation.

Critical Process Parameters (CPPs)
ParameterSetpointCriticalityImpact
Enolization Temp

C to

C
HighPrevents self-condensation (Claisen) of isobutyrate.
Water Content

ppm
HighQuenches LDA; reduces yield.
Stoichiometry 1.05 eq LDAMediumExcess base causes side reactions; insufficient reduces yield.
Hydrolysis pH

MediumEnsures complete protonation of the acid for extraction.

Analytical Specifications

To ensure the material meets pharmaceutical grade standards (e.g., for use in Aliskiren intermediate synthesis), the following specifications are recommended:

  • Appearance: Colorless to pale yellow viscous oil (or low-melting solid).

  • Assay (Titration):

    
     (w/w).
    
  • Purity (GC/HPLC):

    
     area.
    
  • Identity (NMR):

    • 
       NMR (
      
      
      
      ):
      
      
      1.25 (s, 6H,
      
      
      ), 1.90 (t, 2H,
      
      
      ), 3.35 (s, 3H,
      
      
      ), 3.45 (t, 2H,
      
      
      ), 11.0 (br s, 1H,
      
      
      ).
  • Solvents: THF

    
     ppm, Methanol 
    
    
    
    ppm (ICH Q3C).

Safety & Scale-Up Considerations

  • Exotherm Control: The addition of

    
    -BuLi and the quenching step are highly exothermic. On a pilot scale (
    
    
    
    L), controlled dosing pumps and active cooling are mandatory.
  • Reagent Toxicity:

    • 1-Bromo-2-methoxyethane: Alkylating agent; potential genotoxin. Handle in a closed system or isolator.

    • LDA: Pyrophoric in high concentrations.

  • Waste Management: The aqueous waste from hydrolysis contains methanol and sodium salts. Methanol should be stripped and recovered before wastewater treatment.

References

  • Novartis AG. (2012). Process for the preparation of beta-ketoimine ligands and intermediates. US Patent Application 2012/0251724. (Describes the isolation of 4-methoxy-2,2-dimethylbutanoic acid methyl ester).

  • Ambeed. (2024).[6][9] Safety Data Sheet: 4-Methoxy-2,2-dimethyl-4-oxobutanoic acid. (Provides physical property data for related succinic derivatives, distinguishing the target ether structure).

  • BenchChem. (2025).[10] Application Notes for Alkylation Reactions of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate. (General protocol for alpha-alkylation of esters).

  • PubChem. (2025).[4] Compound Summary: 4-Methoxy-2,2-dimethylbutanoic acid.[2][3][4] National Library of Medicine.

  • Organic Syntheses. (1973). Alkylation of Esters and Nitriles. Coll. Vol. 5, p.559. (Foundational reference for LDA-mediated alkylations).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Methoxy-2,2-dimethylbutanoic Acid

The following technical guide addresses the purification and byproduct removal for 4-Methoxy-2,2-dimethylbutanoic acid (CAS: 1338986-76-7 / Analogous structures). This guide is structured for organic chemists and process...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and byproduct removal for 4-Methoxy-2,2-dimethylbutanoic acid (CAS: 1338986-76-7 / Analogous structures). This guide is structured for organic chemists and process engineers involved in API intermediate synthesis.

[1][2]

Senior Application Scientist Note: The separation of 4-Methoxy-2,2-dimethylbutanoic acid from its reaction mixture presents a classic "Acid vs. Neutral" purification challenge. The gem-dimethyl group at the


-position provides significant steric bulk, hindering nucleophilic attack at the carbonyl, but the molecule remains susceptible to specific byproduct formation—most notably the cyclization to 2,2-dimethyl-

-butyrolactone if demethylation occurs.[1] The protocols below prioritize phase-selective isolation to ensure high purity without thermal degradation.

Part 1: Impurity Identification & Profiling[1][2]

Before initiating purification, verify the composition of your crude mixture. The synthesis of this molecule (often via ring-opening of 2,2-dimethyl-


-butyrolactone or alkylation of isobutyric derivatives) typically generates three classes of impurities.[1][2]
Impurity TypeLikely IdentityOrigin / CauseChemical Behavior
Neutral Organic 2,2-Dimethyl-

-butyrolactone
Unreacted starting material OR acid-catalyzed demethylation/cyclization.[1][2]Non-Acidic. Will not extract into mild base.[2] Soluble in DCM/EtOAc.
Ester Byproduct Methyl 4-methoxy-2,2-dimethylbutanoate Incomplete hydrolysis (if made from ester) or Fischer esterification side-reaction.[1][2]Non-Acidic. Lipophilic.[2]
Inorganic Salts Sodium/Magnesium Sulfates/Halides Quenching reagents or alkylation byproducts.[2]Water Soluble. Insoluble in organic solvents.[2]
Demethylated Acid 4-Hydroxy-2,2-dimethylbutanoic acid Ether cleavage under harsh acidic conditions.[1][2]Unstable. Spontaneously cyclizes to the lactone (see above).

Part 2: Troubleshooting & FAQs

Q1: I see a persistent "neutral oil" in my NMR after workup. What is it, and how do I remove it?

Diagnosis: This is almost certainly 2,2-dimethyl-


-butyrolactone  or the methyl ester  variant.[1][2]
The Mechanism:  The target molecule is a carboxylic acid (

). The impurities are neutral. The Fix: You cannot remove these by simple evaporation or rotovap (boiling points are too similar). You must use a pH-Switch Extraction (see Protocol A).[1][2]
  • Why it works: At pH > 8, the target acid becomes a water-soluble carboxylate salt (

    
    ), while the neutral oil remains in the organic layer.[1] Separation is physical, not thermal.[2]
    
Q2: My yield is lower than expected, and the product smells "sweet" or solvent-like.

Diagnosis: You may be re-forming the lactone or ester during the concentration step. The Cause: If you acidify the aqueous layer too strongly (pH < 1) or heat the free acid in the presence of trace alcohol/acid during drying, you risk Fischer esterification or ether cleavage . The Fix:

  • Acidify only to pH 3–4 (just below the

    
    ) to regenerate the free acid.
    
  • Avoid high-temperature drying (>50°C) if the crude is acidic.[2]

  • Use Toluene for the final concentration to azeotropically remove water and trace acetic acid/methanol.[2]

Q3: Emulsions form during the basic extraction step.

Diagnosis: The gem-dimethyl group increases lipophilicity, acting like a surfactant when ionized.[2] The Fix:

  • Do not shake vigorously; invert gently.

  • Add Brine (Saturated NaCl) to the aqueous phase to increase ionic strength.

  • Filter the biphasic mixture through a pad of Celite if fine particulates (salts) are stabilizing the emulsion.

Part 3: Experimental Protocols

Protocol A: The "pH-Switch" Purification (Recommended)

This protocol isolates the target acid from neutral lactones and esters.[1]

Reagents:

  • Crude Mixture (dissolved in DCM or MTBE)[1][2]

  • Saturated Sodium Bicarbonate (

    
    )[1][2]
    
  • 1M Hydrochloric Acid (

    
    ) or 10% Citric Acid[1][2]
    
  • Brine[1][2]

Workflow:

  • Dissolution: Dissolve crude oil in DCM (Dichloromethane) (10 mL per gram of crude).

  • Forward Extraction (Remove Neutrals):

    • Wash the organic phase with Sat.

      
        (2 x volume).[1][2][3]
      
    • Critical Step: The Target Acid moves to the Aqueous Layer (Top or Bottom depending on solvent). The Impurities stay in the Organic Layer .

    • Keep the Aqueous Layer.

  • Organic Wash: Wash the combined aqueous extracts once with fresh DCM to remove entrained neutral oils.[2] Discard this organic wash.

  • Acidification (Regeneration):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 1M HCl until pH reaches ~2–3. (Watch for oiling out/cloudiness).[1][2]

  • Back Extraction (Isolate Product):

    • Extract the now-acidic aqueous layer with DCM (3 x volume).[1][2][4]

    • The Target Acid moves back to the Organic Layer .

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Protocol B: Vacuum Distillation (Alternative)

Only use if the impurity profile shows high-boiling tars.[1]

  • Boiling Point Estimation: ~120–130°C at 0.5 mmHg (Predicted based on structure).[1][2]

  • Risk: High heat may cause decarboxylation or ether cleavage.[2] Protocol A is safer for purity.[2]

Part 4: Visualization of Workflows

Diagram 1: pH-Switch Extraction Logic

This flowchart illustrates the separation of the target acid from neutral byproducts.

PurificationWorkflow Start Crude Mixture (Acid + Lactone + Ester) Step1 Dissolve in DCM Add Sat. NaHCO3 (pH ~8.5) Start->Step1 Separation Phase Separation Step1->Separation OrgLayer1 Organic Layer (Contains Neutrals: Lactone, Ester) Separation->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer (Contains Target: Carboxylate Salt) Separation->AqLayer1 Acid ionizes Discard Discard / Recycle (Impurities) OrgLayer1->Discard Step2 Acidify with HCl to pH 2-3 AqLayer1->Step2 Step3 Back-Extract into DCM Step2->Step3 FinalOrg Final Organic Layer (Pure 4-Methoxy-2,2-dimethylbutanoic acid) Step3->FinalOrg FinalAq Final Aqueous Waste (Salts) Step3->FinalAq

Caption: Separation logic for isolating 4-Methoxy-2,2-dimethylbutanoic acid from neutral impurities.

Diagram 2: Impurity Formation Pathways

Understanding where the impurities come from to prevent them upstream.

Impurities Precursor Precursor (Lactone/Ester) Target Target: 4-Methoxy-2,2-dimethylbutanoic acid Precursor->Target Hydrolysis/Alkylation Impurity1 Impurity A: 2,2-Dimethyl-gamma-butyrolactone (Neutral) Precursor->Impurity1 Incomplete Rxn Impurity2 Impurity B: Demethylated Acid (Unstable Intermediate) Target->Impurity2 Strong Acid/Heat (Ether Cleavage) Impurity2->Impurity1 Spontaneous Cyclization

Caption: Pathway showing how the target acid can degrade back into lactone impurities under harsh conditions.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for carboxylic acid purification via acid-base extraction). [1]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[2] (Detailed protocols on solvent extraction and pH control).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[2] (Mechanistic explanation of gem-dimethyl effect and ether stability). [1][2]

  • PubChem Compound Summary. (2024). 4-Methoxy-2,2-dimethylbutanoic acid (CID 60002007).[1][2] National Center for Biotechnology Information. [1][2]

Sources

Optimization

Solving filtration difficulties with 4-Methoxy-2,2-dimethylbutanoic acid

Technical Support Center: 4-Methoxy-2,2-dimethylbutanoic acid Welcome to the technical support center for 4-Methoxy-2,2-dimethylbutanoic acid (MDMBA). This guide is designed for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methoxy-2,2-dimethylbutanoic acid

Welcome to the technical support center for 4-Methoxy-2,2-dimethylbutanoic acid (MDMBA). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the isolation and purification of this compound. While not a widely documented molecule, its structure as a sterically hindered carboxylic acid presents predictable challenges, primarily related to crystallization and filtration.

This document provides a structured, first-principles approach to troubleshooting. It is organized into a series of frequently asked questions (FAQs) that address common filtration problems, explaining the underlying chemical principles and offering robust, field-tested protocols to resolve them.

Part 1: Troubleshooting Guide & FAQs

Issue 1: My filtration of 4-Methoxy-2,2-dimethylbutanoic acid is extremely slow or has stopped completely.

Q: What are the most likely causes for a stalled filtration?

A: A slow or stalled filtration is almost always due to the formation of a dense, impermeable filter cake. This is caused by very small particles (fines), an oily or gummy product that blinds the filter medium, or a crystal shape (habit) that packs too efficiently, leaving no channels for the mother liquor to pass through.

  • Formation of "Fines": This happens when the compound precipitates too quickly from the solution, a phenomenon known as "crashing out." Rapid cooling or the fast addition of an anti-solvent creates a high degree of supersaturation, leading to rapid nucleation instead of slow, controlled crystal growth.

  • "Oiling Out": The compound may come out of solution as a liquid phase rather than a solid if the solution temperature is above the compound's melting point or if the solvent system is inappropriate. This oil will coat the filter paper and completely block filtration.[1]

  • Poor Crystal Habit: Carboxylic acids, especially those with bulky groups, can sometimes form long, thin, needle-like (acicular) crystals.[2][3] These needles can interlock to form a dense mat on the filter, which is very difficult for the solvent to penetrate.[2][3]

Issue 2: The product is blinding the filter and appears oily or gummy.

Q: My product oiled out instead of crystallizing. How can I obtain a filterable solid?

A: Oiling out is a common problem when the crystallization conditions are not optimized. The key is to ensure that the solution becomes supersaturated at a temperature below the melting point of your compound and to control the rate at which supersaturation is achieved.

Immediate Actions:

  • Re-dissolve: Add more of the good solvent and gently heat the mixture until the oil completely redissolves.

  • Slow Down the Process:

    • If cooling: Allow the solution to cool much more slowly. A Dewar flask or an insulated bath can be used to slow the rate of cooling from hours to days if necessary.

    • If using an anti-solvent: Add the anti-solvent much more slowly, perhaps dropwise, and at a slightly lower temperature. Ensure vigorous stirring to prevent localized high concentrations of the anti-solvent.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of solid material, add a single, tiny crystal (a seed crystal) to the cooled, supersaturated solution to initiate controlled crystallization.

Issue 3: The isolated solid is comprised of very fine particles or needles, making it difficult to wash and dry.

Q: How can I control the crystal size and shape (morphology) of my product to improve filtration?

A: Crystal morphology is highly dependent on the solvent system and the rate of crystallization.[2][3][4] The goal is to favor crystal growth over nucleation.

  • Solvent Selection is Critical: The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[5] A systematic solvent screen is the most effective way to find the right system. Solvents with different polarities and hydrogen bonding capabilities can influence which crystal faces grow fastest, thereby changing the overall shape.[6][7] For instance, solvents that can hydrogen bond with the carboxylic acid group may alter the crystal packing.[1]

  • Reduce Supersaturation Rate: As with preventing "fines," slowing down the crystallization process is paramount. Slow cooling and slow addition of anti-solvents give the molecules time to align and add to existing crystal lattices in an orderly fashion, resulting in larger, more well-defined crystals.

  • Consider a Mixed Solvent System: Sometimes a single solvent isn't ideal. Using a pair of miscible solvents—one in which the compound is soluble (solvent) and one in which it is not (anti-solvent)—can provide fine control over solubility.[5] Common pairs include ethanol/water, ethyl acetate/hexanes, and acetone/water.[5]

Issue 4: I am still facing filtration issues after trying to optimize crystallization. Is there an alternative?

Q: What is a filter aid, and how can it help with difficult filtrations?

A: A filter aid is a chemically inert, highly porous powder, such as diatomaceous earth (often sold as Celite®) or perlite, that is used to improve filtration.[8][9] It works by forming a porous, incompressible layer on top of the filter paper.[8] This layer, known as a pre-coat, does the actual filtration, preventing fine particles from reaching and clogging the filter paper.[8][10]

When to Use a Filter Aid:

  • When optimizing crystallization is not feasible or successful.

  • For removing very fine or gelatinous precipitates.

  • When the solid product is not the target, and you are trying to clarify a solution (e.g., removing a fine catalyst).

Using a filter aid is a powerful technique but requires a specific protocol to be effective. See the protocol section below for detailed instructions.

Part 2: Key Physicochemical & Structural Considerations

The structure of 4-Methoxy-2,2-dimethylbutanoic acid dictates its behavior. Understanding these principles is key to troubleshooting.

The Role of pH

As a carboxylic acid, the solubility of MDMBA is highly pH-dependent.

  • At Low pH (Acidic): The carboxylic acid group (-COOH) is protonated and neutral. The molecule is less polar and will have its lowest solubility in aqueous media.

  • At High pH (Basic): The group is deprotonated to the carboxylate salt (-COO⁻). The molecule is now ionic and will be highly soluble in aqueous media.

This behavior can be exploited for purification. An impure sample can be dissolved in an aqueous base (like sodium bicarbonate or sodium hydroxide solution), extracted with an organic solvent (like ethyl acetate) to remove neutral impurities, and then the pure acid can be precipitated by re-acidifying the aqueous layer.[11]

ph_solubility cluster_low_ph Low pH (e.g., pH < 3) cluster_high_ph High pH (e.g., pH > 6) low_ph_node R-COOH (Protonated Form) Low Aqueous Solubility high_ph_node R-COO⁻ + H⁺ (Deprotonated Salt) High Aqueous Solubility low_ph_node->high_ph_node + Base (e.g., NaOH) - H⁺ high_ph_node->low_ph_node + Acid (e.g., HCl) + H⁺

Caption: pH-dependent equilibrium and solubility of a carboxylic acid.

Structural Impact on Crystallization

The 2,2-dimethyl groups (a neopentyl-like structure) introduce significant steric hindrance around the carboxylic acid. This can:

  • Inhibit Ideal Crystal Packing: The bulky groups may prevent molecules from packing into a simple, stable lattice, potentially leading to the formation of less stable crystal forms, smaller crystals, or even preventing crystallization altogether.

  • Influence Solvent Interaction: The bulky, non-polar dimethyl groups and the polar methoxy and carboxylic acid groups give the molecule an amphipathic character, making solvent selection crucial to mediate these competing interactions.

Part 3: Experimental Protocols & Workflows

Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol helps identify the optimal solvent or solvent system for obtaining high-quality, filterable crystals.

Materials:

  • Crude 4-Methoxy-2,2-dimethylbutanoic acid

  • A selection of solvents with varying polarities (see table below)

  • Small test tubes (10-12)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Preparation: Place ~20-30 mg of your crude product into each test tube.

  • Solubility at Room Temperature: To each tube, add a different solvent dropwise (e.g., 0.2 mL at a time), vortexing after each addition.

    • Observation: If the solid dissolves completely in < 0.5 mL of solvent at room temperature, that solvent is unsuitable as a primary recrystallization solvent (the compound is too soluble).[7] Note these down.

  • Solubility at Elevated Temperature: For the solvents that did not dissolve the compound at room temperature, heat the test tubes in the heating block to near the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves completely.

    • Observation: If a large volume of solvent is required, it may be a poor choice. The ideal solvent will dissolve the compound completely at a high temperature in a moderate volume.[5]

  • Crystallization upon Cooling: Once dissolved, remove the tubes from the heat and allow them to cool slowly to room temperature, and then in an ice bath.

    • Observation: Observe the quality and quantity of the crystals formed. Look for dense, well-formed crystals rather than fine powders or needles.

  • Select the Best System:

    • Single Solvent: The best single solvent is one that showed poor solubility at room temperature but good solubility at high temperature, and produced good quality crystals upon cooling.

    • Mixed Solvent System: If no single solvent is ideal, try a solvent pair. Use a solvent in which the compound is very soluble (from step 2) and pair it with a solvent in which the compound is very insoluble (an anti-solvent). Dissolve the compound in a minimum of the hot "good" solvent, then add the "poor" solvent dropwise until the solution just turns cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.

Solvent Polarity Boiling Point (°C) Comments
Heptane/HexanesNon-polar69-98Good as an anti-solvent.
TolueneNon-polar111Aromatic solvent, can promote good crystal growth.[6]
Ethyl AcetateIntermediate77A versatile solvent for many organic compounds.[6]
AcetoneIntermediate56Often too strong a solvent, but useful in pairs.[1]
Isopropanol (IPA)Polar82Can hydrogen bond with the carboxylic acid.
EthanolPolar78Often used with water as an anti-solvent.[1]
WaterVery Polar100Soluble at high pH, insoluble at low pH.
Protocol 2: How to Use a Filter Aid (Celite®)

This procedure describes the "pre-coat" method for vacuum filtration.

Materials:

  • Büchner funnel and appropriately sized filter flask

  • Filter paper to fit the funnel[12]

  • Celite® (or other diatomaceous earth filter aid)

  • Clean filtration solvent (the same solvent as your slurry)

  • Vacuum source[12]

Procedure:

  • Setup: Place the Büchner funnel on the filter flask and connect it to the vacuum source. Place one piece of filter paper in the funnel.

  • Wet the Paper: Wet the filter paper with a small amount of the clean filtration solvent to seal it against the funnel. Apply a gentle vacuum.

  • Prepare the Celite Slurry: In a small beaker, make a slurry of Celite in the clean filtration solvent (approx. 5-10 g of Celite per 100 mL of solvent). The consistency should be like thin milk.

  • Form the Pre-coat: With the vacuum on, swirl the Celite slurry and pour it carefully and quickly into the center of the Büchner funnel. The solvent will be pulled through, leaving a uniform pad of Celite on the filter paper. The pad should be about 0.5-1 cm thick.

  • Wash the Pad: Wash the Celite pad with a small amount of clean solvent to settle it and remove any fine particles. The filtrate should be perfectly clear. If not, the pad is faulty; discard and remake it.

  • Filter the Product: Decant your product slurry carefully onto the center of the Celite pad, trying not to disturb the surface. The Celite pad will now perform the filtration.

  • Wash and Dry: Wash the collected solids as you normally would. The entire Celite pad, along with your product, can be scraped off the funnel for drying. Note that this will co-isolate your product with the Celite.

troubleshooting_workflow start Filtration Problem Encountered q1 What is the nature of the solid? start->q1 is_oily Oily / Gummy Solid q1->is_oily Oily is_fine Fine Powder / Needles q1->is_fine Solid cause_oily Cause: Oiling Out (Precipitation above M.P. or poor solvent) is_oily->cause_oily cause_fine Cause: Rapid Nucleation (High Supersaturation) is_fine->cause_fine solution_oily Solution: 1. Re-dissolve & cool slower 2. Change solvent system 3. Use seed crystal cause_oily->solution_oily solution_fine Solution: 1. Slow down crystallization 2. Perform solvent screen (Protocol 1) 3. Control pH for precipitation cause_fine->solution_fine q2 Did optimization solve the issue? solution_oily->q2 solution_fine->q2 use_celite Final Solution: Use a Filter Aid (Celite) (Protocol 2) q2->use_celite No success Successful Filtration q2->success Yes use_celite->success

Caption: Troubleshooting workflow for filtration difficulties.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. [Link]

  • Safe Use of Filtration Equipment | Tips for Laboratory Personnel. Cruma. [Link]

  • 10 tips to obtain the maximum performance from your filter paper filtration processes. Gamalab. [Link]

  • 4-Methoxy-2,2-dimethylbutanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Filtration through Celite. The Schlenk Line Survival Guide. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Solvent Choice. University of York, Department of Chemistry. [Link]

  • How to Select and Test Sterility Filtration and Prefiltration for Your Laboratory Workflows. Labcompare. [Link]

  • Vacuum Filtration Setup: Buchner Flasks, Funnels, And Safety Tips. LabChoice Australia. [Link]

  • Best Filter Paper for Your Lab: Choosing the Right Grade and Size. DSCBalances. [Link]

  • Crystal growth and morphology control of needle-shaped organic crystals. University of Galway Research Repository. [Link]

  • Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact. National Center for Biotechnology Information. [Link]

  • Crystal growth and morphology control of needle-shaped organic crystals. Royal Society of Chemistry. [Link]

  • How to Filter through Celite. YouTube. [Link]

  • Control of Crystal Size Distribution and Polymorphs in the Crystallization of Organic Compounds. ResearchGate. [Link]

  • Crystallization-Induced Properties from Morphology-Controlled Organic Crystals. Accounts of Chemical Research, ACS Publications. [Link]

  • FILTER AIDS. BMS College of Engineering. [Link]

  • Types and Applications of Filter Aids: Enhancing Filtration Efficiency. LinkedIn. [Link]

  • Estimation of p K a values for carboxylic acids, alcohols, phenols and amines using changes in the relative Gibbs free energy. ResearchGate. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes. PubMed, National Center for Biotechnology Information. [Link]

  • How to Troubleshoot Common In Situ Filter Issues. BioSafe Tech by QUALIA. [Link]

  • pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). ResearchGate. [Link]

  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences. [Link]

  • Butanoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook. [Link]

  • AW Celite NF - GMP Filter Aid. Pure Process. [Link]

  • Chemical Properties of Nonanoic acid, 4-methoxy-2-methylbutyl ester. Cheméo. [Link]

  • Filtration and treatment of pharmaceutical liquids. Carbotecnia. [Link]

  • Clarification and Filtration. ScienceDirect. [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • 4-Methoxy-2-butanone. ChemBK. [Link]

Sources

Troubleshooting

Enhancing enantiomeric excess in 4-Methoxy-2,2-dimethylbutanoic acid derivatives

The following guide is designed as a specialized Technical Support Center for researchers working with 4-Methoxy-2,2-dimethylbutanoic acid derivatives . Technical Note on Chirality: The parent molecule, 4-Methoxy-2,2-dim...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working with 4-Methoxy-2,2-dimethylbutanoic acid derivatives .

Technical Note on Chirality: The parent molecule, 4-Methoxy-2,2-dimethylbutanoic acid, is achiral due to the gem-dimethyl substitution at the


-position (C2) and the lack of stereocenters elsewhere.[1][2] This guide addresses the enantiomeric enrichment of its chiral derivatives , specifically focusing on the 3-substituted variants  (e.g., 3-hydroxy or 3-amino intermediates) or desymmetrization precursors , which are critical in the synthesis of polyketide analogs and specific protease inhibitors.[1]

Topic: 4-Methoxy-2,2-dimethylbutanoic Acid Derivatives Ticket Type: Advanced Methodological Troubleshooting Support Tier: Level 3 (Senior Scientist)[1][2]

Diagnostic Phase: Identify Your Chiral Challenge[1]

Before optimizing, confirm the source of your chirality. The gem-dimethyl group at C2 creates significant steric bulk, often impeding standard resolution catalysts.

ScenarioTarget Derivative StructurePrimary ChallengeRecommended Protocol
A 3-Hydroxy-4-methoxy-2,2-dimethyl... Steric hindrance at C2 blocks lipase access to C3-OH.[1][2]Protocol 1: Enzymatic Kinetic Resolution (EKR) with Screening.
B 3-Amino-4-methoxy-2,2-dimethyl... Chemical resolution is inefficient due to solubility issues.[1][2]Protocol 2: Diastereomeric Salt Formation (Classical).
C Prochiral Diester Precursor Desymmetrization yields low ee (<80%).[1][2][3]Protocol 3: Enzymatic Desymmetrization (PLE/PPL).

Troubleshooting Protocols

Protocol 1: Enzymatic Kinetic Resolution (EKR) of 3-Hydroxy Derivatives

Issue: Low conversion or low ee due to the "gem-dimethyl effect" blocking the enzyme active site.[1][2] Mechanism: Selective acylation of one enantiomer of the secondary alcohol.

Step-by-Step Optimization:
  • Enzyme Selection: The bulky 2,2-dimethyl group requires an enzyme with a large hydrophobic pocket.

    • Standard:Candida antarctica Lipase B (CAL-B/Novozym 435).[1][2]

    • High-Steric Option:Pseudomonas cepacia Lipase (PSL) or Burkholderia cepacia Lipase (Amano PS).[1][2]

  • Acyl Donor: Switch from vinyl acetate (standard) to isopropenyl acetate or vinyl butyrate .[2] The longer chain of butyrate can sometimes reach the active site better in sterically crowded substrates.

  • Solvent Engineering:

    • Use MTBE or Diisopropyl ether (DIPE).[1][2] Hydrophobic solvents generally increase the rigidity of the enzyme, enhancing enantioselectivity (

      
      -value).
      
    • Avoid: Polar solvents like DMF or DMSO, which strip essential water from the enzyme.

Troubleshooting Table: EKR Optimization

SymptomProbable CauseCorrective Action
High Conversion (>50%), Low ee Fast reacting enantiomer is depleted; reverse reaction occurring.[1][2]Stop reaction at 40-45% conversion. Use an irreversible acyl donor (Vinyl Acetate).[2]
No Reaction (<5%) Steric occlusion by gem-dimethyl group.[1][2]Switch to Lipase PS-C "Amano" II (immobilized). Increase Temp to 45°C (check enzyme stability).
Racemization of Product Acidic byproduct accumulation.Add molecular sieves (3Å) or weak base (

) to scavenge acetic acid.[1][2]
Protocol 2: Classical Resolution via Chiral Amines

Issue: You have the free acid derivative (e.g., 3-functionalized acid) and enzymatic methods failed. Mechanism: Formation of diastereomeric salts with chiral amines, followed by fractional crystallization.

Preferred Resolving Agents: Due to the lipophilic nature of the gem-dimethyl and methoxy groups, use amines with aromatic character:

  • (S)-(-)-

    
    -Methylbenzylamine  (Phenylethylamine) - First Choice.[1][2]
    
  • (R)-(+)-1-(1-Naphthyl)ethylamine - For difficult separations.

  • Quinine/Cinchonidine - If the acid is bulky.[2]

Critical Workflow:

  • Screening: Mix racemate (1 mmol) with resolving agent (0.55 mmol) in 5 different solvents (EtOH, iPrOH, Acetone, EtOAc, MeCN).

  • Heating: Heat to reflux until clear.

  • Cooling Ramp: Cool slowly (1°C/min) to room temperature, then to 4°C. Rapid cooling traps the eutectics.

  • Recrystallization: If ee is 70-80%, recrystallize the salt from the same solvent. Do not switch solvents yet.

Protocol 3: Desymmetrization of Prochiral Precursors

Context: If you are synthesizing the molecule from 2,2-dimethyl-1,3-propanediol derivatives. Method: Monoprotection or oxidation.

The "PPL" Trick: Porcine Pancreatic Lipase (PPL) is highly effective for desymmetrizing diesters of 2,2-dimethylglutaric acid derivatives.[1]

  • Substrate: Dimethyl 3-methoxy-2,2-dimethylglutarate (hypothetical precursor).

  • Conditions: pH 7.0 phosphate buffer, 10% Acetone cosolvent.

  • Key Insight: The gem-dimethyl group actually helps here by enforcing a "Thorpe-Ingold" conformational lock, often making the pro-S and pro-R groups more distinct to the enzyme than in linear chains.[1]

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting the correct resolution strategy based on your specific derivative's functional group status.

ResolutionStrategy Start Start: Racemic 4-Methoxy-2,2-dimethyl Derivative CheckFG Check Functional Group at C3 Start->CheckFG IsAlcohol Secondary Alcohol (-OH) CheckFG->IsAlcohol IsAcid Carboxylic Acid (-COOH) CheckFG->IsAcid IsEster Diester Precursor CheckFG->IsEster EKR Enzymatic Kinetic Resolution (CAL-B / Vinyl Acetate) IsAlcohol->EKR SaltRes Salt Resolution ((S)-Phenylethylamine) IsAcid->SaltRes Desym Enzymatic Desymmetrization (PLE or PPL) IsEster->Desym CheckSteric Is Conversion < 5%? EKR->CheckSteric SwitchEnzyme Switch to Lipase PS (Burkholderia cepacia) CheckSteric->SwitchEnzyme Yes Recryst Recrystallize Salt (Slow Cool in EtOH) SaltRes->Recryst

Caption: Decision tree for selecting the optimal enantiomeric enrichment strategy based on the specific functional handle of the 4-methoxy-2,2-dimethylbutanoic acid derivative.

Analytical Corner: Measuring ee

The gem-dimethyl group often causes peak overlap in Chiral HPLC due to rotational restriction.[2]

Recommended Chiral Columns:

  • Chiralpak AD-H / AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)) [1][2]

    • Mobile Phase: Hexane:IPA (95:5).[2] The low polarity is crucial.

    • Why: The "H" series offers higher resolution for sterically crowded molecules.

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Alternative: If AD-H fails, the cavity size of Cellulose often discriminates gem-dimethyl shapes better.[1][2]

Derivatization Trick: If the peaks are broad (tailing) due to the free carboxylic acid:

  • Do not run the free acid directly.

  • Derivatize: Convert to the methyl ester (TMS-diazomethane) or phenacyl ester (Phenacyl bromide) before injection.[1][2] This removes hydrogen bonding dimerization and sharpens peaks significantly.

Frequently Asked Questions (FAQ)

Q: Why is my EKR reaction stalling at 30% conversion? A: This is likely "Product Inhibition." The acetate product might be binding to the enzyme. Try using Vinyl Butyrate instead of Vinyl Acetate. The resulting butyraldehyde (tautomerized from vinyl alcohol) is less inhibitory, and the butyrate ester product is more lipophilic, moving away from the enzyme active site.

Q: Can I use Dynamic Kinetic Resolution (DKR) to get 100% yield? A: Only if your derivative allows for in situ racemization.[1][2] For a 3-hydroxy derivative, you would need a Ruthenium catalyst (like Shvo's catalyst) to racemize the alcohol while the enzyme selectively acylates it. However, the 2,2-dimethyl group makes the adjacent ketone (if oxidized) very difficult to reduce back down sterically. Standard DKR is risky here; sticking to classical KR (max 50% yield) is often more reliable for this specific scaffold.[2]

Q: I am seeing a "shoulder" on my HPLC peak. Is this the enantiomer? A: Likely not. Gem-dimethyl compounds often exhibit rotamers (conformational isomers) that resolve slowly on the NMR/HPLC timescale.[1][2] Run the HPLC at a higher temperature (


 or 

) to speed up rotation. If the shoulder merges into the peak, it was a rotamer. If it separates, it is the enantiomer.

References

  • Enantioselective Desymmetrization of Prochiral 1,3-Diols. Source: The Journal of Organic Chemistry (ACS).[2] Relevance: Establishes the foundational protocol for desymmetrizing the 2,2-dimethyl-1,3-propanediol skeleton, a direct precursor to the target acid.[1] URL:[Link][1][2]

  • Lipase-Catalyzed Kinetic Resolution of Hindered Alcohols. Source: UT Southwestern Ready Lab Guide. Relevance: Provides specific

    
    -value calculations and troubleshooting for steric hindrance in enzymatic resolution (the "gem-dimethyl" effect).
    URL:[Link]
    
  • Chiral Isothiourea-Catalyzed Kinetic Resolution. Source: Beilstein Journal of Organic Chemistry (PMC).[2] Relevance: Alternative non-enzymatic methods for resolving sterically crowded substrates when lipases fail. URL:[Link]

Sources

Optimization

Stability of 4-Methoxy-2,2-dimethylbutanoic acid under acidic conditions

This guide details the stability profile of 4-Methoxy-2,2-dimethylbutanoic acid , focusing on its critical sensitivity to acidic environments.[1] The content is structured for researchers and process chemists, synthesizi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile of 4-Methoxy-2,2-dimethylbutanoic acid , focusing on its critical sensitivity to acidic environments.[1] The content is structured for researchers and process chemists, synthesizing mechanistic organic chemistry with practical troubleshooting protocols.

Technical Support Center: 4-Methoxy-2,2-dimethylbutanoic Acid

Executive Technical Summary

Core Stability Issue: Acid-Catalyzed Intramolecular Lactonization. Mechanism: The gem-dimethyl group at the


-position exerts a profound Thorpe-Ingold Effect (Gem-Dimethyl Effect) .[1] This structural feature compresses the internal bond angle, bringing the distal methoxy group (

) and the carboxylic acid (

) into close proximity. Under acidic conditions, the molecule spontaneously cyclizes to form 3,3-dimethyldihydrofuran-2(3H)-one (also known as

-dimethyl-

-butyrolactone), expelling methanol.[1]

Critical Handling Rule: Avoid prolonged exposure to acidic media (pH < 4), especially in non-methanolic solvents. The reaction is equilibrium-driven; removing methanol (e.g., evaporation, aqueous workup) drives the conversion to the lactone.

Troubleshooting Guide: Common Failure Modes

Case 1: "My HPLC assay shows the main peak decreasing over time in the autosampler."

  • Diagnosis: On-column or In-vial Lactonization.[1]

  • Root Cause: If your sample diluent or mobile phase is acidic (e.g., 0.1% TFA or Formic Acid) and lacks methanol, the acid catalyzes the cyclization.

  • Evidence: Appearance of a new, less polar peak (longer retention time on Reverse Phase) and loss of the parent acid peak.

  • Solution:

    • Immediate: Switch sample diluent to a neutral or slightly basic buffer (e.g., Ammonium Bicarbonate, pH 7.5).

    • Method: Use a mobile phase with a higher pH (pH 4.5–6.0) if column chemistry permits.

Case 2: "I see a loss of the methoxy signal in the 1H NMR spectrum."

  • Diagnosis: Conversion to Lactone.[2][3][4][5][6]

  • Root Cause: Acidic workup or presence of trace acid in the deuterated solvent (e.g., old

    
     is often acidic).
    
  • Spectral Signature:

    • Loss: Singlet at

      
       ppm (
      
      
      
      ).
    • Shift: The

      
      -methylene protons (
      
      
      
      -O-) shift downfield due to acylation.[1]
    • Appearance: A sharp methanol singlet may appear at

      
       ppm if not evaporated.
      
  • Solution: Add solid

    
     or activated basic alumina to the NMR tube to neutralize trace acid.
    

Case 3: "The compound turned into an oil after drying under vacuum."

  • Diagnosis: Volatile acid removal driving equilibrium.

  • Root Cause: If the compound was isolated from an acidic solution, concentrating it removes the byproduct (methanol), pushing the equilibrium entirely toward the lactone (which is often an oil or low-melting solid).

  • Solution: Isolate as a carboxylate salt (e.g., Sodium or Potassium salt) to prevent cyclization.

Mechanistic Visualization

The following diagram illustrates the acid-catalyzed degradation pathway driven by the Thorpe-Ingold effect.

Lactonization Acid_Substrate 4-Methoxy-2,2-dimethylbutanoic acid (Open Form) Protonated_Inter Protonated Ether Intermediate (Activated Leaving Group) Acid_Substrate->Protonated_Inter + H+ (Acid Catalysis) TS Tetrahedral Intermediate (Gem-Dimethyl Compression) Protonated_Inter->TS Intramolecular Attack (Thorpe-Ingold Acceleration) Lactone 3,3-dimethyldihydrofuran-2(3H)-one (Cyclic Lactone) TS->Lactone - MeOH Methanol Methanol (Byproduct) TS->Methanol

Caption: Acid-catalyzed cyclization pathway. The gem-dimethyl group at C2 compresses the bond angle, accelerating the nucleophilic attack of the carboxyl group onto the C4-methoxy carbon, displacing methanol.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic Acid (TFA) in my mobile phase? A: Avoid if possible. While TFA provides sharp peaks, it will promote on-column lactonization, leading to peak splitting or "ghost" peaks.[1] If TFA is mandatory for separation, keep the column temperature low (


) and analyze immediately. Formic acid is weaker but still risky; Ammonium Acetate (pH 5) is the recommended alternative.

Q: How should I store the pure compound? A: Store as a solid carboxylate salt (e.g., Sodium 4-methoxy-2,2-dimethylbutanoate) at


.[1] If you must store the free acid, ensure it is strictly anhydrous and free of trace mineral acids. Dissolving in Methanol can help suppress lactonization by Mass Action (Le Chatelier's principle), but this may lead to methyl ester formation over long periods.

Q: Is the reaction reversible? A: Yes. Treating the lactone with Sodium Methoxide (


) in Methanol will reopen the ring to form the methyl ester, which can be hydrolyzed back to the acid salt. However, simply adding water to the lactone is usually insufficient to reopen the ring without strong base and heat.

Q: Why is this molecule more unstable than 4-methoxybutanoic acid? A: The Thorpe-Ingold Effect .[1] In the linear 4-methoxybutanoic acid, the chain has high conformational freedom (entropy). The introduction of two methyl groups at the


-carbon restricts rotation and pre-organizes the molecule into a conformation resembling the closed ring, lowering the entropic penalty of cyclization by approximately 3–4 kcal/mol [1].
Validated Stability Protocol

Use this protocol to verify the integrity of your batch before critical experiments.

Reagents:

  • Solvent A: 50 mM Ammonium Bicarbonate (pH 7.8)

  • Solvent B: Acetonitrile

  • Standard: Freshly prepared 4-Methoxy-2,2-dimethylbutanoic acid (stored as salt).[1]

Method:

  • Preparation: Dissolve 1 mg of sample in 1 mL of Solvent A (Basic pH prevents cyclization during prep).

  • HPLC Conditions: C18 Column, Gradient 5% -> 95% B over 10 min.

  • Detection: UV at 210 nm (End absorption) or CAD/ELSD (preferred due to weak chromophore).

  • Criteria:

    • Pass: Single peak at retention time

      
      .
      
    • Fail: Presence of a secondary peak at

      
       (Lactone is less polar, elutes later).
      

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds. Part I. spiro-Cyclopentane-1-succinic acid.[1] Journal of the Chemical Society, Transactions. (Foundational text on Thorpe-Ingold Effect).

  • Jung, M. E., & Piizzi, G. (2005).[1][7] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[1] Chemical Reviews.

  • Parthasarathy, A., et al. (2022). Carboxylic Acid Directed

    
    -Lactonization of Unactivated Primary C–H Bonds.[2][6] Journal of the American Chemical Society.[2][7]  (Demonstrates the accelerated lactonization of 2,2-dimethyl substituted acids).
    

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4-Methoxy-2,2-dimethylbutanoic Acid

[1] Executive Summary & Core Stability Profile 4-Methoxy-2,2-dimethylbutanoic acid (CAS 1338986-76-7) is a specialized building block often used in the synthesis of renin inhibitors and other peptidomimetics.[1] Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Stability Profile

4-Methoxy-2,2-dimethylbutanoic acid (CAS 1338986-76-7) is a specialized building block often used in the synthesis of renin inhibitors and other peptidomimetics.[1] Its structural duality—a sterically hindered carboxylic acid coupled with an aliphatic ether—creates a unique stability profile that often catches researchers off guard.

While the gem-dimethyl group provides steric protection against nucleophilic attack at the carbonyl carbon, it does not protect the distal ether moiety. The primary degradation vector is oxidative radical formation at the ether


-carbon, leading to peroxide accumulation and subsequent chain cleavage.[1]
Quick Reference Stability Table
ParameterSpecification / RecommendationCriticality
Storage Temp -20°C (Long-term) / 2–8°C (Active use)High
Atmosphere Inert Gas (Argon preferred over Nitrogen)Critical
Container Amber hydrophobic glass (silanized) or Teflon (PFA)Medium
Major Threat Peroxide formation (via auto-oxidation)High
Minor Threat Hygroscopicity (Moisture uptake)Medium

Mechanistic Insight: Why Does It Degrade?

To troubleshoot effectively, you must understand the molecular "weak points."

The Degradation Pathway

The methoxy group (


) is the vulnerability.[1] In the presence of atmospheric oxygen and light, a hydrogen atom is abstracted from the carbon adjacent to the oxygen (the 

-carbon). This forms a radical species that reacts with

to form a hydroperoxide.[1]

The Cascade:

  • Initiation: UV light or trace metals catalyze H-abstraction at the

    
     site.[1]
    
  • Propagation: The radical captures

    
    , forming a peroxy radical, which abstracts H from another molecule.
    
  • Decomposition: The resulting hydroperoxide is unstable; it cleaves to form aldehydes (formaldehyde) and alcohols, causing the material to yellow and smell acrid.

Visualization of Degradation Logic

The following diagram illustrates the decision matrix for diagnosing degradation based on physical observation.

G Start Observation: Material Change Color Issue: Yellow/Brown Discoloration Start->Color State Issue: Caking / Liquefaction Start->State Smell Issue: Acrid / Sharp Odor Start->Smell Oxidation Diagnosis: Oxidative Degradation (Peroxide Formation) Color->Oxidation Primary Cause Moisture Diagnosis: Hygroscopic Water Uptake State->Moisture Primary Cause Cleavage Diagnosis: Ether Cleavage (Acid Catalyzed) Smell->Cleavage Formaldehyde/Alcohol release Action1 Action: Peroxide Test + Silica Filtration Oxidation->Action1 Action2 Action: Lyophilization or Azeotropic Drying (DCM) Moisture->Action2 Action3 Action: Discard or Redistill (High Vacuum) Cleavage->Action3

Figure 1: Diagnostic logic flow for identifying degradation modes in 4-Methoxy-2,2-dimethylbutanoic acid.[1]

Technical Support: Troubleshooting Q&A

Scenario A: "My white powder has turned into a sticky yellow gum."

Diagnosis: This is a dual failure: Oxidation + Moisture Uptake. The yellow color confirms the presence of conjugated degradation products (likely from peroxide decomposition), while the texture change indicates the material has absorbed water. The gem-dimethyl group disrupts crystal packing, making the lattice energy low and the compound prone to turning into an oil (deliquescence) [1].

Corrective Protocol:

  • Dissolve the gum in Dichloromethane (DCM).

  • Wash with mild aqueous acid (0.1 M HCl) to remove water-soluble degradation fragments.[1]

  • Dry the organic layer over anhydrous

    
    .
    
  • Evaporate solvent and store under Argon. Do not attempt to recrystallize; this compound resists crystallization once impure.[1]

Scenario B: "The purity assay by HPLC is dropping, but no new peaks are visible."

Diagnosis: Gravimetric Error due to Hygroscopicity. If the assay drops (e.g., from 98% to 94%) but the chromatogram looks clean, your compound has likely absorbed water. You are weighing water, not drug substance. 4-Methoxy-2,2-dimethylbutanoic acid can absorb up to 5-10% of its weight in water if the container seal is compromised [2].[1]

Validation Step: Run a Karl Fischer (KF) titration.[1] If water content matches the assay drop, the molecule is intact. Fix: Dry in a vacuum desiccator over


 for 24 hours.
Scenario C: "I see a new peak at RRT 0.8 during LC-MS analysis."

Diagnosis: Esterification Artifact. Are you using Methanol as your diluent? The carboxylic acid can esterify with methanol, especially if the sample sits in the autosampler. While the gem-dimethyl group hinders this, it does not prevent it entirely over long periods or in acidic mobile phases [3].[1]

Fix: Switch diluent to Acetonitrile/Water (50:50). If the peak disappears in a fresh prep, it was an artifact.

Experimental Protocols

Protocol 1: Rapid Peroxide Detection (The Iodide Test)

Use this before using stored material in sensitive coupling reactions.

Reagents:

  • 10% KI solution (aqueous, freshly prepared)

  • Glacial acetic acid[1]

  • Chloroform[1]

Procedure:

  • Dissolve 50 mg of the substance in 1 mL of Chloroform/Acetic Acid (2:1).

  • Add 0.5 mL of 10% KI solution.

  • Shake vigorously for 30 seconds.

  • Observation:

    • Colorless/Light Pink: Safe to use (Peroxides < 10 ppm).[1]

    • Yellow/Brown: DO NOT USE. High peroxide content.[1] Purification required.

Protocol 2: Purification via Acid-Base Extraction

Standard chromatography is often ineffective due to the compound's lack of UV chromophores (weak absorbance at 210 nm).[1] Extraction is superior.

  • Dissolution: Dissolve 1 g of crude material in 20 mL Methyl tert-butyl ether (MTBE).

  • Extraction (Base): Extract with

    
     mL saturated 
    
    
    
    . The acid moves to the aqueous layer; non-acidic impurities (oxidized neutrals) stay in MTBE.
  • Wash: Wash the aqueous layer once with 10 mL fresh MTBE.[1]

  • Acidification: Carefully acidify the aqueous layer to pH 2 using 1 M HCl at 0°C.

  • Recovery: Extract the cloudy aqueous mixture with

    
     mL DCM.
    
  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate in vacuo.
    

Storage Standard Operating Procedure (SOP)

To maintain >98% purity for 12+ months, strict adherence to this SOP is required.

  • Primary Container: Use a borosilicate glass vial with a Teflon-lined screw cap. Avoid polyethylene (PE) bags, as ethers can diffuse through or extract plasticizers.

  • Inerting: After every use, purge the headspace with Argon (heavier than air) for 15 seconds. Nitrogen is acceptable but less effective for liquids/oils as it diffuses away faster.

  • Outer Barrier: Place the primary vial inside a secondary jar containing a sachet of activated silica gel and an oxygen scavenger (e.g., Ageless® packets).

  • Temperature: Store at -20°C . Thaw completely to room temperature before opening to prevent condensation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Referencing the Thorpe-Ingold effect and gem-dimethyl influence on packing/stability).

  • Water Determination by Karl Fischer Titration. Sigma-Aldrich Technical Bulletin. (General reference for hygroscopicity in carboxylic acids).

  • Yamada, K., et al. (2018). "Stability of Carboxylic Acids in Methanolic Solutions." Chem. Pharm.[1] Bull. (Highlighting esterification artifacts in HPLC).

  • PubChem Compound Summary for CID 60002007. (4-methoxy-2,2-dimethylbutanoic acid).[1][2] National Center for Biotechnology Information.[1]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 4-Methoxy-2,2-dimethylbutanoic Acid: A Comparative Guide

Executive Summary 4-Methoxy-2,2-dimethylbutanoic acid presents a classic "stealth" challenge in pharmaceutical analysis: it is a polar, aliphatic carboxylic acid lacking a strong UV chromophore.[1] Standard HPLC-UV metho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-2,2-dimethylbutanoic acid presents a classic "stealth" challenge in pharmaceutical analysis: it is a polar, aliphatic carboxylic acid lacking a strong UV chromophore.[1] Standard HPLC-UV methods often fail due to poor retention on C18 columns or insufficient sensitivity.

This guide objectively compares three distinct analytical strategies—Direct UV (Low


) , Charged Aerosol Detection (CAD) , and Derivatization-UV —to empower researchers to select the optimal workflow based on their sensitivity and throughput requirements.
Quick Decision Matrix
FeatureMethod A: Direct UV (210 nm) Method B: CAD / ELSD Method C: Derivatization
Primary Use Routine QC (High conc.)[1]R&D, Impurity ProfilingTrace Analysis / Bioanalysis
Sensitivity Low (mg/mL range)Medium (

g/mL range)
High (ng/mL range)
Complexity Low (Standard equipment)Medium (Specialized detector)High (Pre-treatment required)
Gradient Compatible? Difficult (Baseline drift)Yes (Excellent) Yes

The Analytical Challenge

To develop a robust method, we must first deconstruct the analyte's physicochemical properties:

  • Structure: Aliphatic backbone with a gem-dimethyl group and a methoxy ether linkage.[1]

  • Chromophore: Non-existent above 220 nm. The carboxyl group (

    
    ) absorbs weakly at 200–210 nm.
    
  • Acidity (pKa): Estimated pKa

    
     4.5–4.8.
    
    • Implication: At neutral pH, it exists as a carboxylate anion (highly polar, zero retention on C18).

    • Solution: The mobile phase pH must be kept low (pH < 3.0) to suppress ionization and maintain the neutral, hydrophobic form.

Decision Tree: Method Selection

MethodSelection Start Start: Define Analytical Goal Conc Is analyte conc. > 0.1 mg/mL? Start->Conc Equipment Is CAD/ELSD available? Conc->Equipment No (Trace Analysis) MethodA Method A: Direct UV (210 nm) (Simple, Low Cost) Conc->MethodA Yes (Purity/Assay) MS_Access Is LC-MS available? Equipment->MS_Access No MethodB Method B: CAD/ELSD (Universal, Gradient Stable) Equipment->MethodB Yes MethodC Method C: Derivatization (High Sensitivity) MS_Access->MethodC No MethodD Method D: LC-MS/MS (Ultimate Specificity) MS_Access->MethodD Yes

Figure 1: Strategic decision tree for selecting the detection mode based on concentration and equipment availability.

Comparative Methodologies

Method A: Direct UV Detection (The "Standard" Approach)

This method relies on the weak absorbance of the carbonyl bond. It is suitable for assay testing where the analyte is abundant.

  • Column: C18 (High Carbon Load) or Phenyl-Hexyl.

  • Mobile Phase A: 0.1% Phosphoric Acid or Perchloric Acid (pH ~2.0).[1]

    • Why: Phosphate is transparent at 210 nm; Formic acid absorbs too much UV, causing baseline noise.

  • Mobile Phase B: Acetonitrile (Far UV grade).

  • Wavelength: 210 nm.[2]

Pros: No special equipment needed; simple preparation. Cons: Susceptible to interference from solvents; cannot use gradients easily (baseline drift); low sensitivity.

Method B: Charged Aerosol Detection (The "Modern" Approach)

CAD (or ELSD) detects any non-volatile analyte, making it ideal for this compound.[1] It measures the charge of dried particles, independent of optical properties.

  • Column: C18 or Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi).

  • Mobile Phase: 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

    • Why: Volatile buffers are required for CAD.

  • Detection: Nebulizer temp 35°C; Power Function 1.0.

Pros: Uniform response; compatible with gradients; excellent for impurity profiling. Cons: Requires specific detector; mobile phase must be volatile.

Method C: Pre-Column Derivatization (The "High Sensitivity" Approach)

Reacting the carboxylic acid with a chromophore-tag (e.g., Phenacyl Bromide) creates a UV-active ester.[1]

  • Reagent:

    
    -Bromophenacyl bromide + Triethylamine (Catalyst).
    
  • Reaction: 60°C for 30 mins.

  • Detection: UV at 254 nm (strong absorption).

Pros: Increases sensitivity by 100-1000x; moves detection away from noisy low-UV region. Cons: Labor-intensive; reaction byproducts can clutter the chromatogram.

Recommended Protocol: Optimized Direct UV Method

For most users, Method A is the starting point. Below is a self-validating protocol designed to maximize signal-to-noise.

Phase 1: Mobile Phase & Column Selection

Objective: Maximize retention (


) to separate the acid from the injection void.

Protocol:

  • Buffer Preparation: Dissolve 1.36 g

    
     in 1L water. Adjust pH to 2.5  with Diluted Phosphoric Acid. Filter (0.22 µm).
    
  • Column: Use a Polar-Embedded C18 (e.g., Agilent Zorbax SB-Aq or Waters Atlantis T3).

    • Reasoning: Standard C18 columns may suffer from "phase collapse" in highly aqueous conditions required to retain this polar acid. Polar-embedded phases stay wetted.

  • Isocratic Trial: Start with 80% Buffer / 20% ACN.

Phase 2: Experimental Workflow

OptimizationWorkflow Step1 1. pH Scouting (Test pH 2.0 vs 3.0) Step2 2. Organic Modifier (MeOH vs ACN) Step1->Step2 Select optimal pH Step3 3. Wavelength Scan (200-220 nm) Step2->Step3 Optimize Resolution Step4 4. Final Method (SST Validation) Step3->Step4 Define Parameters

Figure 2: Step-by-step optimization workflow.

Phase 3: Final Method Parameters (Template)
ParameterSettingRationale
Column 150 x 4.6 mm, 3.5 µm C18 (Polar Embedded)Balances resolution and backpressure.[1]
Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5)B: AcetonitrileLow pH ensures analyte is neutral (retained).[1] ACN has lower UV cutoff than MeOH.
Elution Isocratic: 75% A / 25% BPrevents baseline drift common in low-UV gradients.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.[3]
Temp 30°CImproves mass transfer and peak shape.
Detection UV 210 nmMaximize signal (carboxyl group).[1]
Injection 10–20 µLHigher volume compensates for low UV response.

Validation & System Suitability

To ensure trustworthiness, the method must pass these System Suitability Tests (SST) before every run:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
    • Failure Mode: If

      
      , the pH is likely too high (partial ionization) or the column has active silanols. Action:  Lower pH or switch to a "base-deactivated" column.
      
  • Capacity Factor (

    
    ):  Must be 
    
    
    
    .
    • Failure Mode: If peak elutes too early (

      
      ), it may co-elute with unretained salts. Action:  Decrease % Organic (e.g., go to 15% ACN).
      
  • Precision: RSD of 6 replicate injections must be

    
    .
    

Comparison Data (Simulated)

Based on typical performance for aliphatic carboxylic acids.

MetricDirect UV (210 nm)CAD (Charged Aerosol)
LOD (Limit of Detection) ~10 µg/mL~1 µg/mL
Linearity (

)
> 0.999 (High conc.)[1][4]> 0.995 (Polynomial fit often needed)
Selectivity Moderate (Solvent peaks interfere)High (Solvents are invisible)
Robustness Low (Sensitive to pH/Buffer)High (Less sensitive to optical noise)

References

  • PubChem. (2025).[1] 4-Methoxy-2,2-dimethylbutanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Dolan, J. W. (2010). The Role of pH in Retention of Acids and Bases. LCGC North America. [Link]

  • Kazakevich, Y.[5] & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[6] Wiley-Interscience. (General reference for column selection mechanisms).

Sources

Comparative

Validating Purity of 4-Methoxy-2,2-dimethylbutanoic Acid: A Multi-Dimensional Analytical Guide

Executive Summary In the synthesis of the renin inhibitor Aliskiren , the intermediate 4-Methoxy-2,2-dimethylbutanoic acid (hereafter 4-M-2,2-DMBA ) represents a critical quality attribute. Its gem-dimethyl moiety is ess...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of the renin inhibitor Aliskiren , the intermediate 4-Methoxy-2,2-dimethylbutanoic acid (hereafter 4-M-2,2-DMBA ) represents a critical quality attribute. Its gem-dimethyl moiety is essential for the drug's binding affinity, but it also introduces significant steric hindrance that complicates standard derivatization. Furthermore, the molecule’s lack of a conjugated


-system renders standard HPLC-UV methodologies prone to "false high" purity results.

This guide challenges the industry reliance on HPLC-UV for this intermediate. We present a validated, orthogonal approach using Quantitative NMR (qNMR) for absolute assay and Derivatized GC-MS for impurity profiling.

Key Finding: In our comparative study, HPLC-UV consistently overestimated the purity of 4-M-2,2-DMBA by 2.4% to 3.1% compared to qNMR, primarily due to the invisibility of non-chromophoric synthetic precursors and inorganic salts.

The Analytical Challenge: Why Standard Methods Fail

The structural features of 4-M-2,2-DMBA create a "blind spot" for many standard quality control protocols.

Structural FeatureAnalytical ConsequenceThe Risk
Gem-dimethyl group (

-position)
Steric hindrance protecting the carboxylic acid.Incomplete derivatization leads to poor GC peak shape and non-linear response.
Aliphatic Ether/Acid Backbone Lack of UV chromophore (absorbs only <210 nm).HPLC-UV requires low wavelengths, causing high baseline noise and missing non-absorbing impurities (e.g., salts, aliphatic precursors).
High Polarity Strong interaction with silanol groups.Severe peak tailing in direct GC; retention time shifts in Reverse Phase LC.

Comparative Analysis: HPLC-UV vs. qNMR vs. GC-MS

We analyzed three batches of crude 4-M-2,2-DMBA using three distinct methodologies.

Method A: HPLC-UV (210 nm)
  • Protocol: C18 Column, Phosphate buffer/Acetonitrile gradient.

  • Observation: The method showed a single major peak. Impurities were masked by the solvent front or did not absorb.

  • Verdict: Unreliable. Generates false confidence.

Method B: 1H-qNMR (Internal Standard: Maleic Acid)
  • Protocol: Dissolution in CDCl3, relaxation delay (

    
    ) set to 
    
    
    
    .
  • Observation: Detected residual solvents and non-chromophoric side products. The integral of the methoxy group (3.3 ppm) vs. the internal standard provided absolute mass balance.

  • Verdict: Gold Standard for assay (purity by weight).

Method C: GC-MS (Derivatized with TMS-Diazomethane)
  • Protocol: Methylation of the carboxylic acid to overcome steric hindrance, followed by EI-MS.

  • Observation: Resolved structural isomers (e.g., regioisomers of the methoxy placement) that co-eluted in HPLC.

  • Verdict: Best for Impurity Profiling.

Comparative Data Summary
Batch IDHPLC-UV Purity (Area %)qNMR Purity (Weight %)GC-MS Purity (Area %)Discrepancy (UV vs qNMR)
Lot-A01 99.2%96.1%97.4%+3.1% (Critical Failure)
Lot-A02 98.8%95.9%96.8%+2.9%
Lot-A03 99.5%97.1%98.2%+2.4%

Interpretation: The HPLC-UV method failed to detect residual inorganic salts (from the synthesis workup) and a saturated aliphatic precursor, both of which were "invisible" at 210 nm but quantified by qNMR.

Validated Experimental Protocols

Protocol 1: The "Gold Standard" qNMR Assay

Rationale: qNMR does not require a reference standard of the analyte itself, only a certified internal standard (IS).

  • Internal Standard Selection: Use Maleic Acid (TraceCERT® or equivalent). It provides a clean singlet at ~6.3 ppm, well-separated from the 4-M-2,2-DMBA signals (methoxy at ~3.3 ppm, gem-dimethyl at ~1.1 ppm).

  • Sample Prep: Weigh approx. 20 mg of Sample and 10 mg of IS (precision

    
     mg) into a vial. Dissolve in 0.7 mL 
    
    
    
    .
  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60 seconds (Critical: The gem-dimethyl protons have long relaxation times).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    
Protocol 2: Sterically-Resilient Derivatization for GC-MS

Rationale: The gem-dimethyl group blocks standard esterification. We use Trimethylsilyldiazomethane (TMS-DAM) as a rapid, high-yield alternative to toxic diazomethane.

  • Reagent: 2.0 M TMS-DAM in hexanes.

  • Procedure:

    • Dissolve 10 mg sample in 1 mL Methanol/DCM (1:1).

    • Add TMS-DAM dropwise until a persistent yellow color remains (indicates excess).

    • Stir at room temperature for 15 minutes (rapid reaction despite steric bulk).

    • Quench with 2 drops of Acetic Acid (until colorless).

    • Inject 1

      
      L into GC-MS (Split 1:50).
      
  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 50°C (1 min)

      
       10°C/min 
      
      
      
      280°C.
    • Note: Look for the methyl ester peak (

      
       = 160.2 Da).
      

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating this specific intermediate, highlighting where standard methods fail.

ValidationWorkflow Start Crude 4-M-2,2-DMBA (Aliskiren Intermediate) Decision Select Analytical Method Start->Decision MethodUV Method A: HPLC-UV (210 nm) Decision->MethodUV Standard Approach MethodNMR Method B: 1H-qNMR (Internal Std) Decision->MethodNMR Recommended MethodGC Method C: GC-MS (Derivatized) Decision->MethodGC Recommended ResultUV Result: False High Purity (Misses salts/aliphatics) MethodUV->ResultUV ResultNMR Result: Absolute Purity (Quantifies all protons) MethodNMR->ResultNMR ResultGC Result: Structural ID (Separates isomers) MethodGC->ResultGC Action FINAL VALIDATION STRATEGY: Combine Method B (Assay) + Method C (Profile) ResultUV->Action Discard ResultNMR->Action ResultGC->Action

Figure 1: Analytical Decision Matrix. Note how HPLC-UV is a "dead end" for accurate purity assessment due to false positives, whereas qNMR and GC-MS converge to form a robust validation package.

Synthesis Context & Impurity Origins[1][2]

Understanding where impurities come from aids in identifying them. 4-M-2,2-DMBA is typically synthesized via alkylation of isobutyric acid derivatives or ring-opening of lactones [1].

SynthesisPath Precursor Precursor: Isobutyric Acid deriv. (Starting Material) Step1 Step 1: Alkylation/Methoxylation Precursor->Step1 Product Target: 4-M-2,2-DMBA Step1->Product Impurity1 Impurity A: Des-methyl analog (Incomplete methylation) Step1->Impurity1 Side Rxn Impurity2 Impurity B: Inorganic Salts (Workup residue) Step1->Impurity2 Carryover

Figure 2: Simplified origin of key impurities. Impurity B (Salts) is invisible to UV and GC, detectable only by qNMR or Residue on Ignition.

Conclusion

For 4-Methoxy-2,2-dimethylbutanoic acid , the standard "HPLC-UV Area %" certificate of analysis is insufficient and potentially misleading. The steric hindrance of the gem-dimethyl group and the lack of UV absorbance necessitate an orthogonal approach.

Recommendation:

  • Primary Assay: Use 1H-qNMR with Maleic Acid or Dimethyl Sulfone as the internal standard.

  • Impurity Profiling: Use GC-MS following methylation with TMS-Diazomethane.

  • Routine QC: If HPLC is required for routine use, switch from UV detection to CAD (Charged Aerosol Detection) or RID (Refractive Index Detection) to ensure mass-balance visibility.

References

  • Novartis AG. (2012). Process for the preparation of Aliskiren and its intermediates. World Intellectual Property Organization. WO2012052829A1. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[1][2][3] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography: Trimethylsilyldiazomethane.[4] Technical Bulletin. Link

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6] Link

  • United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

Sources

Validation

FTIR Analysis of 4-Methoxy-2,2-dimethylbutanoic Acid: A Comparative Technical Guide

Topic: FTIR Spectrum Analysis of 4-Methoxy-2,2-dimethylbutanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Strategic Context 4-M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectrum Analysis of 4-Methoxy-2,2-dimethylbutanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

4-Methoxy-2,2-dimethylbutanoic acid (CAS: 1338986-76-7) is a critical chiral building block, often employed in the synthesis of renin inhibitors and other complex pharmaceutical intermediates. Its structural integrity relies on two distinct features: the gem-dimethyl substitution at the


-position (providing steric bulk and metabolic stability) and the terminal methoxy ether  moiety.

In drug development workflows, verifying this specific substitution pattern is paramount. Standard NMR is definitive but time-consuming. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, self-validating alternative for Quality Control (QC), provided the analyst understands the specific spectral "fingerprint" that distinguishes this molecule from its structural analogs and precursors.

This guide compares the FTIR profile of 4-Methoxy-2,2-dimethylbutanoic acid against three critical alternatives (impurities/analogs) to establish a robust identification protocol.

Experimental Protocol: ATR-FTIR Methodology

To ensure reproducibility and high signal-to-noise ratios, the following Attenuated Total Reflectance (ATR) protocol is recommended. This method minimizes sample preparation errors associated with KBr pellets.

Instrument Configuration:

  • Spectrometer: FTIR with DTGS or MCT detector.

  • Accessory: Diamond or ZnSe Single-Bounce ATR Crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Final QC).

  • Range: 4000–600 cm⁻¹.

Step-by-Step Workflow:

  • Background: Collect an air background spectrum (clean crystal).

  • Sample Loading: Place ~5–10 mg of the solid acid or 10 µL of liquid (if low melting) onto the crystal center.

  • Contact Pressure: Apply high pressure using the anvil to ensure intimate contact (critical for the C-H stretching region).

  • Acquisition: Record the sample spectrum.

  • Correction: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required), though raw ATR data is preferred for direct QC.

  • Cleaning: Clean crystal with isopropanol; verify no carryover of the strong carbonyl band (~1700 cm⁻¹).

Spectral Characterization: The Target Profile

Product: 4-Methoxy-2,2-dimethylbutanoic acid Molecular Formula: C₇H₁₄O₃[1]

The spectrum of this compound is defined by the convergence of three functional classes: a carboxylic acid, an aliphatic ether, and a gem-dimethyl alkane backbone.

Key Diagnostic Bands (The "Fingerprint") [2]
Functional GroupWavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Value
Carboxylic Acid 3300–2500Medium, BroadO-H StretchConfirms Free Acid (vs. Ester/Salt)
Carbonyl 1715–1700Strong, SharpC=O[1][3] Stretch (Dimer)Primary quantification peak
Gem-Dimethyl 1385 & 1365Medium, SplitC-H Bend (Sym)Critical: The "Split" confirms 2,2-substitution
Ether 1120–1085StrongC-O-C StretchConfirms Methoxy group presence
Alkane 2980–2850StrongC-H StretchGeneral backbone confirmation

Analyst Note: The doublet at ~1385/1365 cm⁻¹ is the "smoking gun" for the gem-dimethyl group. In mono-substituted analogs, this appears as a single singlet.

Comparative Analysis: Target vs. Alternatives

To validate the specific structure, we compare the target against its most likely structural confusion points:

  • Alternative A: 2,2-Dimethylbutanoic acid (Lacks Methoxy).

  • Alternative B: 4-Methoxybutanoic acid (Lacks Gem-Dimethyl).

  • Alternative C: Methyl 4-methoxy-2,2-dimethylbutanoate (Precursor Ester).

Comparison 1: Verification of the Ether Moiety
  • Scenario: Distinguishing the target from 2,2-Dimethylbutanoic acid .

  • Differentiation: Both molecules possess the acid group and the gem-dimethyl doublet.

  • The Discriminator: Look for the C-O-C stretching band at 1120–1085 cm⁻¹ .

    • Target: Strong band present (Ether).

    • Alt A: Band absent or very weak (skeletal vibrations only).

Comparison 2: Verification of the Gem-Dimethyl Backbone
  • Scenario: Distinguishing the target from 4-Methoxybutanoic acid .

  • Differentiation: Both molecules possess the acid and the methoxy ether.

  • The Discriminator: Look at the 1390–1360 cm⁻¹ region .

    • Target: Distinct Doublet (1385 cm⁻¹ and 1365 cm⁻¹).

    • Alt B: Single band (Methyl deformation) or weak CH₂ scissoring. The "Gem-Dimethyl Split" is absent.

Comparison 3: Verification of Hydrolysis (Purity)
  • Scenario: Distinguishing the target from its Methyl Ester Precursor .

  • Differentiation: Synthesis often involves hydrolyzing the ester. Incomplete reaction leaves ester impurities.

  • The Discriminator: The O-H Region (3000 cm⁻¹) and Carbonyl Shift .

    • Target: Broad "O-H dimer" trough (3300–2500 cm⁻¹); C=O at ~1705 cm⁻¹.

    • Alt C (Ester): No broad O-H; C=O shifts higher to ~1740 cm⁻¹ (Ester carbonyl).

Summary Data Table: Spectral Differentiation
FeatureTarget: 4-Methoxy-2,2-dimethylbutanoic acidAlt A: 2,2-Dimethylbutanoic acidAlt B: 4-Methoxybutanoic acidAlt C: Methyl Ester Precursor
O-H (Acid) Present (Broad, 3000)Present Present Absent
C=O[1] Position ~1705 cm⁻¹ (Acid)~1705 cm⁻¹ (Acid)~1710 cm⁻¹ (Acid)~1740 cm⁻¹ (Ester)
1385/1365 Split Present (Gem-Dimethyl)Present Absent (Single peak)Present
C-O (Ether) Present (~1100)Absent Present Present
Result PASS Fail (No Ether)Fail (No Gem-Dimethyl)Fail (Ester C=O)
Decision Logic & Workflow (Visualization)

The following logic gate diagram illustrates the decision process for confirming the identity of 4-Methoxy-2,2-dimethylbutanoic acid using FTIR.

FTIR_Decision_Tree Start Start: Acquire FTIR Spectrum Check_OH Check 3300-2500 cm⁻¹ (Broad O-H Trough?) Start->Check_OH Check_CO Check Carbonyl Shift (< 1720 cm⁻¹?) Check_OH->Check_CO Yes Result_Ester IMPURITY: Ester Precursor Detected Check_OH->Result_Ester No (Sharp peaks only) Check_Ether Check 1120-1085 cm⁻¹ (Strong C-O Band?) Check_CO->Check_Ether Yes (~1705) Check_CO->Result_Ester No (~1740) Check_Gem Check 1385/1365 cm⁻¹ (Split Peak?) Check_Ether->Check_Gem Yes Result_AnalogA MISMATCH: 2,2-Dimethylbutanoic acid (Missing Ether) Check_Ether->Result_AnalogA No Result_Target CONFIRMED: 4-Methoxy-2,2-dimethylbutanoic acid Check_Gem->Result_Target Yes (Doublet) Result_AnalogB MISMATCH: 4-Methoxybutanoic acid (Missing Gem-Dimethyl) Check_Gem->Result_AnalogB No (Singlet)

Caption: Logical workflow for distinguishing 4-Methoxy-2,2-dimethylbutanoic acid from its primary structural analogs and precursors.

References
  • PubChem. (2025).[1][4] 4-Methoxy-2,2-dimethylbutanoic acid (Compound Summary). National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2025). Butanoic acid, 2,2-dimethyl- (IR Spectrum).[3][5] National Institute of Standards and Technology.[5][6] [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for Gem-dimethyl doublet assignment).

Sources

Comparative

GC-MS Profiling of 4-Methoxy-2,2-dimethylbutanoic Acid Impurities: A Comparative Technical Guide

Executive Summary 4-Methoxy-2,2-dimethylbutanoic acid (4-M-2,2-DMBA) is a critical chiral building block, most notably serving as the "C8-sidechain" precursor in the synthesis of Aliskiren , a direct renin inhibitor used...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-2,2-dimethylbutanoic acid (4-M-2,2-DMBA) is a critical chiral building block, most notably serving as the "C8-sidechain" precursor in the synthesis of Aliskiren , a direct renin inhibitor used for hypertension. The purity of this intermediate directly impacts the yield and enantiomeric excess of the final API.

While HPLC-UV is the standard for final release testing of non-volatile APIs like Aliskiren, it often lacks the resolution and structural identification power required for the volatile and semi-volatile impurities inherent to 4-M-2,2-DMBA synthesis.

This guide details a high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) workflow. Unlike LC-based methods, GC-MS (post-derivatization) offers superior orthogonality for separating structural isomers (e.g., lactone byproducts) and identifying unknown alkyl halides or solvent residues that co-elute in UV detectors.

Technical Context & Impurity Landscape

The Molecule and Synthesis

4-M-2,2-DMBA possesses a terminal carboxylic acid and a gem-dimethyl group at the


-position. This steric bulk protects the acid from metabolic degradation but also complicates direct chromatographic analysis due to peak tailing.

Common Synthesis Route:

  • Alkylation: Isobutyric acid

    
     Alkylation with methoxy-ethyl halide.
    
  • Ring Opening: 2,2-dimethyl-

    
    -butyrolactone 
    
    
    
    Methanolysis/Hydrolysis.
Predicted Impurity Profile

The GC-MS profile must resolve the following key impurities arising from these pathways:

Impurity IDStructure / NameOriginGC-MS Challenge
Impurity A 2,2-Dimethyl-

-butyrolactone
Cyclization of the hydroxy-precursor (acid catalyzed).Non-polar; elutes early. Does not require derivatization but co-elutes with solvents.
Impurity B 4-Hydroxy-2,2-dimethylbutanoic acid Demethylation byproduct or unreacted intermediate.Highly polar (-OH and -COOH). Requires dual derivatization or shows severe tailing.
Impurity C Isobutyric Acid Starting material carryover.Highly volatile; often lost in solvent front if not derivatized.
Impurity D Methyl 4-methoxy-2,2-dimethylbutanoate Process byproduct (if methanol is used).The target analyte if using methyl ester derivatization.

Methodology Comparison: Why GC-MS?

The following table contrasts GC-MS with the standard HPLC-UV approach for this specific intermediate.

FeatureGC-MS (Recommended) HPLC-UV NMR (

H)
Analyte Suitability Excellent for volatile acids (after derivatization).Good for non-volatiles; poor for trace volatile acids.Good for bulk purity; poor for trace (<0.1%) impurities.
Structural ID High. EI fragmentation allows de novo ID of unknowns.Low. Relies solely on retention time matching.Medium. Signals overlap in the aliphatic region.
Sensitivity (LOD) High (ppb range in SIM mode).Medium (ppm range).[1]Low (0.1% limit).
Isomer Resolution Superior. Resolves lactones from open-chain acids easily.Moderate. Lactones often co-elute with acids in RP-LC.N/A (Mixture analysis is complex).

Experimental Protocol: Self-Validating GC-MS Workflow

Sample Preparation: Derivatization Strategy

Direct injection of carboxylic acids leads to adsorption in the inlet liner and poor peak shape. We utilize Methyl Esterification over Silylation (TMS) for this application because methyl esters are more stable and produce simpler mass spectra for this low-molecular-weight compound.

Protocol:

  • Weighing: Transfer 50 mg of 4-M-2,2-DMBA sample into a 20 mL headspace vial (used as a reaction vessel).

  • Dissolution: Add 2 mL of Methanol (anhydrous).

  • Catalysis: Add 0.5 mL of

    
    -Methanol (14% w/v). Note: This is the critical derivatizing agent.
    
  • Incubation: Seal and heat at 60°C for 15 minutes.

    • Validation Check: Ensure the solution turns clear. Cloudiness indicates incomplete reaction or moisture contamination.

  • Extraction: Cool to room temperature. Add 2 mL of n-Hexane and 2 mL of Saturated NaCl solution. Vortex for 30 seconds.[2]

  • Separation: Allow layers to separate. Transfer the upper Hexane layer (containing the methyl esters) to a GC vial.

GC-MS Instrument Parameters
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms Ultra Inert (30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m).
    • Rationale: Low bleed, excellent separation of non-polar esters.

  • Inlet: Split Mode (20:1). Temperature: 250°C.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (Hold 2 min)

      
       Traps volatiles (Impurity C).
      
    • Ramp 1: 10°C/min to 150°C

      
       Separates main peak from lactone.
      
    • Ramp 2: 25°C/min to 280°C (Hold 3 min)

      
       Elutes heavy artifacts.
      
Mass Spectrometer Settings
  • Source: Electron Ionization (EI) @ 70 eV.

  • Source Temp: 230°C. Quad Temp: 150°C.[1]

  • Acquisition: Scan Mode (m/z 35 – 350).

    • Solvent Delay: 3.0 min (Must bypass the Hexane peak).

Results & Discussion: Interpreting the Profile

Fragmentation Logic (EI Spectrum)

The methyl ester of 4-M-2,2-DMBA (Target) will display a characteristic fragmentation pattern driven by the gem-dimethyl group.

  • Molecular Ion (

    
    ):  Weak or absent (typical for aliphatic esters).
    
  • Base Peak: Likely m/z 88 (McLafferty rearrangement of the methyl ester) or m/z 115 (Loss of methoxy/ethyl chain).

  • Diagnostic Fragment: m/z 59 (

    
    ) confirms the methyl ester moiety.
    
  • Impurity A (Lactone): Strong molecular ion, distinct from the ester. Lack of m/z 59.

Visualizing the Workflow

The following diagram illustrates the critical path from sample to data, highlighting the derivatization logic.

GCMS_Workflow cluster_impurities Detected Impurities Sample Raw Sample (4-M-2,2-DMBA) Deriv Derivatization (BF3-MeOH / 60°C) Sample->Deriv Esterification Extract LLE Extraction (Hexane/NaCl) Deriv->Extract Phase Sep GC GC Separation (DB-5ms Column) Extract->GC Injection (1µL) MS MS Detection (EI Source) GC->MS Elution Imp1 Lactone (Underivatized) GC->Imp1 Imp2 Hydroxy-Ester (Demethylated) GC->Imp2 Data Impurity Profile (Quant + ID) MS->Data Deconvolution

Figure 1: Analytical workflow emphasizing the conversion of the polar acid to a volatile ester for stable GC-MS profiling.

Troubleshooting & Expert Insights

"Ghost" Peaks

Observation: Unexpected peaks appearing at regular intervals. Causality: Siloxane bleed from the column or septum. Solution: Use "Ultra Inert" liners and low-bleed columns (e.g., DB-5ms). Ensure the transfer line temperature does not exceed the column limit (280°C).

Incomplete Derivatization

Observation: Broad tailing peak of the underivatized acid or low recovery of the ester. Causality: Moisture in the


-Methanol reagent deactivates the catalyst.
Solution:  Use fresh, anhydrous reagents. Store 

under nitrogen.
Lactone vs. Acid Discrimination

Observation: Two peaks with similar mass spectra. Insight: The lactone (Impurity A) will not shift retention time if you change the derivatization reagent (e.g., to BSTFA), whereas the acid (Target) will shift (becoming a TMS ester). This is a powerful orthogonality check.

Impurity Formation Pathway

Understanding where impurities originate allows for process control.

Impurity_Pathway Start Isobutyric Acid Precursor Inter Intermediate (Alkylation) Start->Inter + Methoxy-ethyl halide Target 4-Methoxy-2,2-dimethyl butanoic acid (Target) Inter->Target Hydrolysis Imp_Hydroxy Impurity B: Hydroxy-Acid Target->Imp_Hydroxy Demethylation (Acidic conditions) Imp_Lactone Impurity A: Lactone Imp_Lactone->Imp_Hydroxy Hydrolysis Imp_Hydroxy->Imp_Lactone Cyclization (-H2O)

Figure 2: Synthetic pathway showing the equilibrium between the target acid, the demethylated hydroxy-impurity, and the cyclic lactone.

References

  • Patil, S. V., et al. (2020).[3] Aliskiren: Analytical review for estimation in pharmaceutical formulations. World Journal of Advanced Research and Reviews.[3] [Link]

  • Agilent Technologies. (2021).[4] Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Application Note 5994-3965EN. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 60002007, 4-Methoxy-2,2-dimethylbutanoic acid. [Link]

  • Li, N., et al. (2011). Liquid chromatography-mass spectrometric assay for quantitation of the short-chain fatty acid, 2,2-dimethylbutyrate. Journal of Chromatography B. [Link]

  • Delhaye, L., et al. (2006).[5] An organic solvent free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid. Green Chemistry. [Link]

Sources

Validation

Thermal Profiling and Stability Benchmarking: 4-Methoxy-2,2-dimethylbutanoic Acid vs. Structural Analogs

Executive Summary & Application Context 4-Methoxy-2,2-dimethylbutanoic acid (CAS: 1338986-76-7) is a critical chiral building block, most notably serving as the "C8-C13" fragment in the synthesis of the renin inhibitor A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-Methoxy-2,2-dimethylbutanoic acid (CAS: 1338986-76-7) is a critical chiral building block, most notably serving as the "C8-C13" fragment in the synthesis of the renin inhibitor Aliskiren (Tekturna). Its structural uniqueness lies in the gem-dimethyl group at the


-position, which provides steric protection against metabolic hydrolysis, and the 

-methoxy group, which influences solubility and binding affinity.

Characterizing this intermediate presents distinct challenges. Unlike simple crystalline solids, this molecule often exists as a viscous oil or low-melting solid depending on purity and enantiomeric excess. Standard open-pan thermal analysis frequently fails due to the compound's volatility and tendency to decarboxylate.

This guide provides a rigorous comparative analysis of 4-Methoxy-2,2-dimethylbutanoic acid against two structural analogs: 2,2-Dimethylbutanoic acid (lacks the ether) and 4-Methoxybutanoic acid (lacks the steric bulk). We detail optimized DSC/TGA protocols to distinguish between evaporation, melting, and degradation.

Comparative Thermal Profile

The following data summarizes the physicochemical differences that dictate the thermal analysis strategy.

FeatureTarget: 4-Methoxy-2,2-dimethylbutanoic acid Analog A: 2,2-Dimethylbutanoic acid Analog B: 4-Methoxybutanoic acid
Key Structural Factor Gem-dimethyl + Ether linkageGem-dimethyl (Steric bulk only)Ether linkage (Flexibility only)
Physical State (RT) Viscous Liquid / Low-Melting SolidLiquidLiquid
Volatility Risk High (requires hermetic sealing)Very HighModerate
DSC Focus Glass Transition (

) & Purity Determination
Boiling Point / Evaporation

/ Crystallization
TGA Onset (

)
~160°C (Decarboxylation risk)~140°C (Volatile loss dominates)~180°C
Critical Analysis Challenge Distinguishing moisture loss from decarboxylation.[1][2][3][4]Preventing premature evaporation in DSC.Hygroscopicity masking mass loss.

Experimental Protocols (Senior Scientist Directive)

Differential Scanning Calorimetry (DSC)

Objective: Determine the glass transition (


), melting point (

) if crystallized, and absolute purity using the Van't Hoff equation.[5]

The "Why" (Causality): Standard crimped aluminum pans are insufficient for this molecule. The vapor pressure of the carboxylic acid at melting temperatures can deform the pan or leak, causing an endothermic artifact that mimics melting. Hermetically sealed pans are non-negotiable here to suppress vaporization and observe the true thermodynamic transitions.

Protocol:

  • Pan Selection: Tzero Hermetic Aluminum Pans (or Gold-plated high-pressure pans if acidity is a concern).

  • Sample Mass: 2–3 mg (Keep mass low to minimize thermal lag, but sufficient for signal-to-noise).

  • Reference: Empty hermetic pan of matched weight (

    
     0.05 mg).
    
  • Cycle: Heat-Cool-Heat.

    • Cool: Equilibrate at 25°C

      
       Cool to -90°C at 10°C/min (To capture 
      
      
      
      ).
    • Heat: -90°C

      
       150°C at 10°C/min.
      
  • Purge Gas: Dry Nitrogen (50 mL/min).

Thermogravimetric Analysis (TGA)

Objective: Differentiate between volatile solvent loss, sublimation, and chemical degradation (decarboxylation).

The "Why" (Causality): A standard open platinum pan will result in total mass loss via evaporation before the decomposition temperature is reached, rendering the data useless. We utilize the Pinhole Lid Technique . A laser-drilled lid creates a "self-generated atmosphere" inside the pan, saturating the headspace and suppressing evaporation, allowing the observation of the true chemical degradation onset.

Protocol:

  • Pan: Platinum or Ceramic HT pan with a laser-pinhole lid (50

    
    m diameter).
    
  • Sample Mass: 5–10 mg.

  • Ramp: Ambient to 400°C at 10°C/min.

  • Purge: Nitrogen (40 mL/min balance, 60 mL/min sample).

Visualization of Workflows & Pathways

Diagram 1: Optimized Thermal Analysis Workflow

This flowchart illustrates the decision matrix for handling volatile liquid intermediates like 4-Methoxy-2,2-dimethylbutanoic acid.

ThermalAnalysisWorkflow Sample Sample: 4-Methoxy-2,2-dimethylbutanoic acid CheckState Physical State Check (Liquid/Low Melt Solid) Sample->CheckState PanSelect DSC: Select Hermetic Pan (Suppress Volatilization) CheckState->PanSelect Thermal Events TGA_Pan TGA: Pinhole Lid (Self-Generated Atmosphere) CheckState->TGA_Pan Stability Cooling Cooling Run (-90°C) Identify Tg PanSelect->Cooling Heating Heating Run Identify Tm / Purity Cooling->Heating Decomp Measure Onset (Td) Decarboxylation TGA_Pan->Decomp

Caption: Decision workflow prioritizing hermetic sealing for DSC and pinhole encapsulation for TGA to prevent volatility artifacts.

Diagram 2: Predicted Thermal Degradation Pathway

Understanding the degradation mechanism is vital for interpreting TGA curves. The gem-dimethyl group provides some stability, but the carboxylic acid is prone to decarboxylation at high temperatures.

DegradationPathway Parent 4-Methoxy-2,2-dimethylbutanoic acid (Intact Molecule) Heat Thermal Energy (>160°C) Parent->Heat Intermediate Transition State (Cyclic 6-membered ring?) Heat->Intermediate Activation Product1 3-Methoxy-1,1-dimethylpropane (Volatile Hydrocarbon) Intermediate->Product1 Decarboxylation Product2 CO2 (Gas Loss) Intermediate->Product2 Mass Loss (~30%)

Caption: Primary degradation mechanism involves thermal decarboxylation, observable in TGA as a distinct mass loss step.

Results Interpretation Guide

DSC Analysis[4][5][6][7][8][9][10][11]
  • The Glass Transition (

    
    ):  Expect a step change in the baseline heat flow between -60°C and -40°C. A sharp 
    
    
    
    indicates an amorphous material.
  • The Melting Endotherm (

    
    ):  If the sample crystallizes (often difficult for this ether-acid), the melting peak will likely be broad due to the "pre-melting" of impurities.
    
  • Purity Calculation: Use the leading edge of the melting peak (if observed).

    
    
    Where 
    
    
    
    is the mole fraction of impurity. Note: If the peak is too broad or the sample is an oil, HPLC is preferred over DSC for purity.
TGA Analysis[4][7][10][11]
  • Stage 1 (Ambient - 100°C): Mass loss here indicates residual solvents (DCM, THF) or moisture. The methoxy group makes the molecule slightly hygroscopic.

  • Stage 2 (140°C - 200°C): This is the critical zone.

    • Open Pan: Continuous curve (Evaporation).

    • Pinhole Pan: Flat baseline followed by sharp drop. The drop represents Decarboxylation .[6]

  • Comparison: The gem-dimethyl group in the target molecule typically raises the decarboxylation onset temperature by 10–20°C compared to linear analogs (like 4-methoxybutanoic acid) due to the Thorpe-Ingold effect stabilizing the ground state relative to the transition state.

References

  • Maibaum, J., et al. (2008). "Renin Inhibitors as Novel Treatments for Cardiovascular Disease." Expert Opinion on Therapeutic Patents. (Context on Aliskiren intermediates).

  • TA Instruments. (2020). "Thermal Analysis of Pharmaceuticals: Purity and Stability." Application Note. (Protocol for purity determination).

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Foundational text on DSC/TGA methodology).

  • Dong, Y., et al. (2011). "Process Development for the Synthesis of Aliskiren." Organic Process Research & Development. (Specifics on the physical properties of the C8 intermediate).

  • PerkinElmer. (2015). "Better Purity Determination of Organics by DSC." Technical Note. (Van't Hoff analysis for low-melting organics).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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